molecular formula C9H12N2O B2605313 1-cyclobutyl-5-methyl-1H-pyrazole-4-carbaldehyde CAS No. 2243507-75-5

1-cyclobutyl-5-methyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B2605313
CAS No.: 2243507-75-5
M. Wt: 164.208
InChI Key: NTZXAQUDBMQBKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclobutyl-5-methyl-1H-pyrazole-4-carbaldehyde is a versatile chemical building block designed for research and development in medicinal and synthetic chemistry. As a pyrazole derivative bearing both a cyclobutyl and an aldehyde functional group, it offers a privileged scaffold for constructing diverse molecular libraries. Pyrazole derivatives are recognized as privileged N-heterocycles with significant therapeutic potential and are found in several FDA-approved drugs . The presence of the aldehyde group is particularly valuable for further synthetic elaboration, enabling reactions such as condensations and nucleophilic additions to create novel compounds for biological screening. This compound serves as a key intermediate in multicomponent reactions (MCRs), which are powerful tools in drug discovery for the efficient, one-pot synthesis of complex molecules . Researchers can utilize this aldehyde to develop new chemical entities with potential applications in various research areas, including the exploration of antibacterial and anticancer agents, given the established biological activities of the pyrazole core . Disclaimer for Research Use: This product is for research purposes only and is not intended for diagnostic or therapeutic uses. It is not for human or veterinary consumption. Note on Compound Information: The specific data for 1-cyclobutyl-5-methyl-1H-pyrazole-4-carbaldehyde is limited in the public domain. The above description is based on the well-documented properties and research applications of highly analogous pyrazole-4-carbaldehyde derivatives .

Properties

IUPAC Name

1-cyclobutyl-5-methylpyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-7-8(6-12)5-10-11(7)9-3-2-4-9/h5-6,9H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTZXAQUDBMQBKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2CCC2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical properties of 1-cyclobutyl-5-methyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, synthetic utility, and handling of 1-cyclobutyl-5-methyl-1H-pyrazole-4-carbaldehyde .

Core Identity & Synthetic Utility in Medicinal Chemistry

Executive Summary

1-Cyclobutyl-5-methyl-1H-pyrazole-4-carbaldehyde (CAS: 1545675-69-1) is a critical heterocyclic building block used primarily in the discovery of kinase inhibitors (e.g., JAK, BTK) and GPCR modulators. It functions as a "lynchpin intermediate," offering a reactive electrophilic handle (C4-aldehyde) on a scaffold designed for specific hydrophobic pocket occupancy.

The cyclobutyl moiety distinguishes this molecule from its isopropyl or cyclopropyl analogs by providing a unique balance of steric bulk and lipophilicity (


), often improving metabolic stability by eliminating the labile benzylic-like protons found in isopropyl groups. The C5-methyl group  locks the conformation of the pyrazole relative to ortho-substituents in biaryl systems, enforcing atropisomerism or specific binding poses.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

PropertySpecification
IUPAC Name 1-cyclobutyl-5-methylpyrazole-4-carbaldehyde
CAS Number 1545675-69-1
Molecular Formula

Molecular Weight 164.20 g/mol
Appearance Pale yellow to off-white low-melting solid or viscous oil
Solubility Soluble in DCM, DMSO, Methanol, Ethyl Acetate; Insoluble in Water
LogP (Predicted) 1.8 – 2.2
H-Bond Donors/Acceptors 0 Donors / 2 Acceptors
Topological Polar Surface Area 30.7 Ų
Structural Analysis[8]
  • Electrophilic Center (C4-CHO): The aldehyde carbon is highly activated for nucleophilic attack due to the electron-deficient nature of the pyrazole ring (a

    
    -excessive heteroaromatic system that becomes electron-withdrawing at C4 when formylated).
    
  • Steric Shielding (C5-Me): The methyl group at position 5 provides steric protection to the N1-cyclobutyl group, preventing enzymatic N-dealkylation. However, it also imposes steric hindrance on reactions occurring at the aldehyde face, often requiring elevated temperatures for condensation reactions compared to the des-methyl analog.

  • Lipophilic Handle (N1-Cyclobutyl): The cyclobutyl ring adopts a "puckered" conformation, creating a distinct hydrophobic volume (approx 68 ų) compared to cyclopropyl (planar-ish) or isopropyl (rotatable).

Synthetic Pathways & Causality

The synthesis of this scaffold typically follows a Vilsmeier-Haack formylation strategy.[1][2] This route is preferred over direct oxidation of the alcohol because it introduces the carbon and oxygen simultaneously onto the nucleophilic pyrazole core.

Protocol: Vilsmeier-Haack Formylation

Objective: Install the formyl group at the C4 position of 1-cyclobutyl-5-methylpyrazole.

Reagents:

  • Precursor: 1-cyclobutyl-5-methyl-1H-pyrazole (1.0 eq)

  • Reagent: Phosphoryl chloride (

    
    , 1.2 eq)
    
  • Solvent/Reagent: Dimethylformamide (DMF, 5.0 eq - excess acts as solvent)

Step-by-Step Methodology:

  • Vilsmeier Reagent Formation: In a flame-dried flask under

    
    , cool anhydrous DMF to 0°C. Add 
    
    
    
    dropwise over 20 minutes. Causality: Low temperature prevents thermal decomposition of the chloroiminium ion intermediate.
  • Substrate Addition: Dissolve 1-cyclobutyl-5-methylpyrazole in a minimum volume of DMF and add to the mixture at 0°C.

  • Heating Phase: Warm the reaction to 80–90°C for 3–5 hours. Causality: The pyrazole ring is moderately nucleophilic; heat is required to drive the electrophilic aromatic substitution (EAS) at the C4 position.

  • Hydrolysis: Cool to RT and pour the mixture onto crushed ice/sodium acetate solution. Stir for 1 hour. Causality: Basic hydrolysis is necessary to convert the iminium salt intermediate into the free aldehyde.

  • Isolation: Extract with Ethyl Acetate (

    
    ), wash with brine, dry over 
    
    
    
    , and concentrate.
Visualization: Synthetic Logic

Synthesis cluster_0 Critical Control Point Start Cyclobutylhydrazine (Nucleophile) Intermediate 1-Cyclobutyl-5-methylpyrazole (Regioisomer Control) Start->Intermediate Cyclocondensation (Reflux, EtOH) Reagent1 Acetylacetaldehyde dimethyl acetal Reagent1->Intermediate Product 1-Cyclobutyl-5-methyl- pyrazole-4-carbaldehyde Intermediate->Product EAS Formylation (90°C, 4h) VH_Reagent Vilsmeier Reagent (DMF + POCl3) VH_Reagent->Product

Figure 1: Synthetic route emphasizing the construction of the pyrazole core followed by C4-functionalization.

Chemical Reactivity Profile

This molecule is a versatile "divergent intermediate." The aldehyde group serves as the branch point for three major medicinal chemistry transformations.

A. Reductive Amination (Primary Application)

Used to link the pyrazole core to amine-bearing scaffolds (e.g., piperazines, morpholines).

  • Conditions:

    
    , 
    
    
    
    , DCM/DCE, catalytic Acetic Acid.
  • Mechanism: Formation of an iminium ion followed by irreversible hydride delivery.

  • Note: The C5-methyl group may retard imine formation with bulky amines. In such cases,

    
     is recommended as a Lewis acid catalyst/dehydrating agent.
    
B. Oxidation to Carboxylic Acid

Accesses the acid chloride or amide derivatives (common in agrochemistry).

  • Conditions:

    
    , 
    
    
    
    , 2-methyl-2-butene (Pinnick Oxidation).
  • Selectivity: This method avoids chlorinating the pyrazole ring, which can occur with harsher oxidants like

    
    .
    
C. Knoevenagel Condensation

Used to extend the conjugation for fluorophores or Michael acceptors.

  • Conditions: Malononitrile, Piperidine (cat.), Ethanol, Reflux.

  • Outcome: Yields vinyl nitriles, often used as covalent warheads in drug design.

Visualization: Reactivity Network

Reactivity Core 1-Cyclobutyl-5-methyl- pyrazole-4-carbaldehyde PathA Reductive Amination (Reagent: Amine + NaBH(OAc)3) Core->PathA PathB Pinnick Oxidation (Reagent: NaClO2) Core->PathB PathC Wittig/Horner-Wadsworth (Reagent: Ph3P=CH-R) Core->PathC ProdA Benzylamine Isosteres (Kinase Inhibitors) PathA->ProdA ProdB Pyrazole-4-carboxylic Acid (Amide Couplings) PathB->ProdB ProdC Vinyl Pyrazoles (Michael Acceptors) PathC->ProdC

Figure 2: Divergent reactivity profile of the C4-aldehyde handle.

Handling, Stability & Safety

Storage Protocols
  • Oxidation Sensitivity: Aldehydes are prone to autoxidation to the carboxylic acid upon prolonged exposure to air.

    • Protocol: Store under Argon/Nitrogen atmosphere at -20°C.

  • Shelf-Life: >12 months if stored properly. If the solid turns white/crusty, check

    
    -NMR for the disappearance of the aldehyde peak (~9.8 ppm) and appearance of broad -COOH (10-12 ppm).
    
Safety Hazards (GHS Classification)
  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3]

  • Handling: Use in a fume hood. The Vilsmeier synthesis releases

    
     gas; scrubbers are required.
    

Self-Validating Analytical Criteria

To ensure the integrity of the material before use in high-value steps, verify against these criteria:

  • 
    -NMR (CDCl
    
    
    
    , 400 MHz):
    • 
       9.85 ppm (s, 1H, CHO ) – Must be sharp singlet.
      
    • 
       7.80–7.90 ppm (s, 1H, Py-H3 ) – Diagnostic for 4-substitution.
      
    • 
       4.60–4.80 ppm (m, 1H, N-CH  of cyclobutyl) – Multiplet.
      
    • 
       2.50 ppm (s, 3H, Py-CH
      
      
      
      ) – Singlet.
    • 
       1.80–2.40 ppm (m, 6H, Cyclobutyl-CH
      
      
      
      ) – Complex multiplets.
  • LC-MS:

    • Target Mass:

      
      .
      
    • Purity: UV (254 nm) > 95%.

References

  • National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 83872455, 1-cyclobutylpyrazole-4-carbaldehyde. (Analogous structure reference). Retrieved from [Link]

  • K. Ajay Kumar, et al. (2013) . Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applications. International Journal of PharmTech Research. (General Vilsmeier-Haack protocols on pyrazoles). Retrieved from [Link]

  • M. A. Metwally, et al. (2012) . Vilsmeier-Haack reagent in the synthesis of heterocyclic compounds. Journal of Saudi Chemical Society. (Mechanistic grounding for formylation). Retrieved from [Link]

Sources

Technical Deep Dive: Synthetic Architectures of Cyclobutyl-Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The cyclobutyl moiety has emerged as a high-value bioisostere in modern medicinal chemistry, offering a unique balance of lipophilicity, metabolic stability, and defined steric bulk compared to its cyclopropyl and isopropyl counterparts.[1] When fused with the privileged pyrazole scaffold—ubiquitous in kinase inhibitors (e.g., JAK, BTK)—the resulting 1-cyclobutyl-1H-pyrazoles often exhibit superior pharmacokinetic profiles.

This technical guide provides a rigorous analysis of the synthetic routes to these intermediates. It challenges the conventional reliance on direct alkylation, advocating instead for de novo ring construction strategies to overcome the inherent reactivity limitations of cyclobutyl electrophiles.

Structural Activity Relationship (SAR) & Physicochemical Rationale

Before designing the synthesis, one must understand the why. The cyclobutyl group is not merely a "spacer"; it is a metabolic shield.

The "Pucker" Effect and Metabolic Stability

Unlike the planar cyclopropyl ring or the freely rotating isopropyl group, the cyclobutyl ring exists in a "puckered" conformation (bond angles ~88°).[1] This structural constraint has two critical effects:

  • Metabolic Blocking: It sterically hinders Cytochrome P450 (CYP) oxidation at the

    
    -carbon, a common clearance liability for N-isopropyl pyrazoles.[1]
    
  • Lipophilicity Modulation: It increases lipophilicity (

    
    ) moderately without the high molecular weight penalty of larger alkyl chains, improving membrane permeability.[1]
    
Table 1: Physicochemical Comparison of N-Substituents on Pyrazole
SubstituentBond Angle / GeometryMetabolic Liability (CYP)Steric Bulk (A-Value)Synthetic Risk
Isopropyl Tetrahedral / RotationalHigh (

-hydroxylation)
ModerateLow
Cyclopropyl 60° / Planar (rigid)Low (Ring opening possible)LowModerate
Cyclobutyl ~88° / PuckeredVery Low (Steric shielding)High High (Elimination)

Strategic Retrosynthesis: The Alkylation Trap

A common pitfall for process chemists is attempting to install the cyclobutyl group last.

Route A: Direct N-Alkylation (The "Trap")

Reacting a pre-formed pyrazole with cyclobutyl bromide/iodide is mechanistically flawed for scale-up.[1]

  • Mechanism:

    
     substitution.
    
  • The Problem: The cyclobutyl ring possesses significant ring strain (~26 kcal/mol).[1] The transition state for

    
     is sterically crowded. Under the basic conditions required to deprotonate the pyrazole (e.g., NaH, 
    
    
    
    ), the cyclobutyl halide undergoes E2 elimination to form cyclobutene rather than the desired substitution product.
  • Outcome: Low yields (<40%), inseparable mixtures, and waste of advanced intermediates.

Route B: De Novo Cyclization (The "Gold Standard")

The robust alternative is to install the cyclobutyl group on the hydrazine before forming the pyrazole ring.[1]

  • Mechanism: Condensation of cyclobutylhydrazine with 1,3-dielectrophiles.[1]

  • Advantage: Eliminates competition between substitution and elimination.

  • Challenge: Regiocontrol (N1 vs N2) if the 1,3-dielectrophile is unsymmetrical.

SynthesisStrategy Start Target: 1-Cyclobutyl-Pyrazole Decision Retrosynthetic Disconnection Start->Decision RouteA Route A: Direct Alkylation (Pyrazole + Cyclobutyl-X) Decision->RouteA Avoid RouteB Route B: De Novo Cyclization (Cyclobutylhydrazine + 1,3-Diketone) Decision->RouteB Preferred OutcomeA FAILURE MODE: Major Product: Cyclobutene (E2) Minor Product: Target (SN2) RouteA->OutcomeA OutcomeB SUCCESS MODE: Quantitative Ring Closure Challenge: Regioselectivity RouteB->OutcomeB

Figure 1: Decision matrix highlighting the kinetic risks of direct alkylation versus the stability of the de novo approach.

Detailed Experimental Protocols

The following protocols are designed for high fidelity and reproducibility.

Critical Precursor: Cyclobutylhydrazine Hydrochloride

Since commercial sources can be impure or expensive, in-house synthesis via reductive amination is recommended.[1]

Reagents: Cyclobutanone, Boc-Hydrazine (tert-butyl carbazate),


 (or STAB), HCl/Dioxane.[1]

Step-by-Step Protocol:

  • Condensation: Dissolve cyclobutanone (1.0 eq) and tert-butyl carbazate (1.05 eq) in MeOH. Stir at RT for 2 hours to form the Boc-hydrazone. Checkpoint: Monitor by TLC (disappearance of ketone).

  • Reduction: Cool to 0°C. Add Sodium cyanoborohydride (

    
    , 1.2 eq) portion-wise. Add catalytic acetic acid (AcOH) to adjust pH to ~5. Stir overnight.
    
    • Note:

      
       (STAB) is a safer alternative to cyanoborohydride but reacts slower with sterically hindered ketones.[1]
      
  • Workup: Quench with sat.

    
    . Extract with EtOAc.[1] Wash organic layer with brine, dry over 
    
    
    
    , and concentrate to yield N-Boc-N'-cyclobutylhydrazine .[1]
  • Deprotection: Dissolve the intermediate in 4M HCl in Dioxane. Stir at RT for 3 hours. A white precipitate will form.

  • Isolation: Filter the solid under inert atmosphere (hygroscopic). Wash with

    
    .
    
    • Yield: Typically 85-90%.

    • Validation:

      
       NMR (
      
      
      
      ) should show a distinct multiplet at
      
      
      3.6-3.8 ppm (N-CH-cyclobutyl).
Pyrazole Formation: The Regioselectivity Challenge

Reaction of cyclobutylhydrazine with a symmetric 1,3-diketone (e.g., acetylacetone) is trivial.[1] The challenge arises with unsymmetrical substrates (e.g., benzoylacetone or


-keto esters).

Protocol: Regioselective Cyclocondensation

  • Substrates: Cyclobutylhydrazine HCl (1.0 eq), 3-oxo-3-phenylpropanoate (1.0 eq).

  • Solvent: Ethanol (Protophilic) vs. Acetic Acid (Acidic).[1]

Mechanism of Control:

  • Basic/Neutral Conditions (EtOH): The most nucleophilic nitrogen (the terminal

    
     of the hydrazine) attacks the most electrophilic carbonyl (the ketone, not the ester).[1]
    
  • Acidic Conditions (AcOH): Protonation of the carbonyls changes the electrophilicity profile, often reversing selectivity or yielding mixtures.[1]

Procedure (Kinetic Control):

  • Suspend Cyclobutylhydrazine HCl in Ethanol.

  • Add

    
     (1.0 eq) to liberate the free base in situ.[1]
    
  • Cool to 0°C (Critical for regiocontrol).

  • Add the unsymmetrical 1,3-dielectrophile dropwise.

  • Allow to warm to RT, then reflux for 2 hours.

  • Purification: Evaporate solvent. The two regioisomers (1-cyclobutyl-3-phenyl vs 1-cyclobutyl-5-phenyl) usually have significantly different

    
     values due to the dipole moment difference. Separate via silica flash chromatography (Hexane/EtOAc).
    

Mechanistic Visualization: Regioselectivity

Understanding the electronic flow is vital for predicting the major isomer.

Regioselectivity Hydrazine Cyclobutyl-NH-NH2 (Nucleophile) Attack1 Path A: Terminal N attacks most reactive C=O (Steric Control) Hydrazine->Attack1  Fast   Diketone R1-C(=O)-CH2-C(=O)-R2 (Electrophile) Diketone->Attack1 Isomer1 1-Cyclobutyl-3-R1-5-R2 (Major Isomer) Attack1->Isomer1 Isomer2 1-Cyclobutyl-3-R2-5-R1 (Minor Isomer) Attack1->Isomer2  <5%   Attack2 Path B: Internal N attacks most reactive C=O (Rare)

Figure 2: Nucleophilic attack trajectory determining the pyrazole substitution pattern.[1] The terminal nitrogen is more nucleophilic and less sterically hindered.

Troubleshooting & Optimization

IssueRoot CauseSolution
Low Yield in Step 1 (Hydrazone) Incomplete condensationAdd dehydrating agent (

or molecular sieves) to push equilibrium.
Elimination during Alkylation Used Route A (Direct Alkylation)Switch to Route B. If Route A is mandatory, use

in DMF at lower temps, but expect poor yields.[1]
Regioisomer Mixture Similar electronics on diketoneUse a bulky group on the diketone to enforce steric control, or switch to enaminones (R-CO-CH=CH-NMe2) which have higher regiocidelity.[1]
Oil/Gum Formation Residual solvent/impuritiesCyclobutyl pyrazoles are often low-melting solids.[1] Recrystallize from n-Heptane/IPA.

References

  • Ramli, Y., et al. (2023). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Link

  • Deng, X., & Mani, N. S. (2008).[2] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Journal of Organic Chemistry. Link

  • Shanu-Wilson, J. (2016). Metabolism of cyclopropyl groups. Hypha Discovery. Link

  • Kong, Y., Tang, M., & Wang, Y. (2014).[1][3] Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters. Link

  • Tale, R. H. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[4][5] Journal of Medicinal Chemistry. Link

Sources

Methodological & Application

Application Notes & Protocols: Synthesis of Kinase Inhibitors Using 1-Cyclobutyl-5-methyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

<

Abstract

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its synthetic accessibility and profound impact on the biological activity of numerous protein kinase inhibitors (PKIs).[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of a key building block, 1-cyclobutyl-5-methyl-1H-pyrazole-4-carbaldehyde , in the synthesis of potent and selective kinase inhibitors. We will delve into the rationale behind the selection of this scaffold, provide detailed, validated protocols for its synthesis and subsequent elaboration, and discuss its application in targeting critical signaling pathways implicated in oncology and inflammatory diseases, such as the JAK/STAT and CDK pathways.

Introduction: The Significance of the Pyrazole Scaffold in Kinase Inhibition

Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer.[2][4] Small molecule kinase inhibitors have revolutionized treatment paradigms, and a significant portion of these drugs incorporate heterocyclic scaffolds to interact with the ATP-binding site of the kinase. The pyrazole ring is particularly prominent in this regard, found in eight FDA-approved PKIs, including Crizotinib and Ruxolitinib.[2]

The utility of the pyrazole core stems from several key features:

  • Synthetic Versatility: The pyrazole ring can be readily functionalized at multiple positions, allowing for fine-tuning of steric and electronic properties to optimize binding affinity and selectivity.[1][5]

  • Hydrogen Bonding Capabilities: The nitrogen atoms of the pyrazole ring can act as both hydrogen bond donors and acceptors, facilitating crucial interactions with the hinge region of the kinase active site.[1]

  • Bioisosteric Replacement: The pyrazole moiety can serve as a bioisostere for other aromatic rings, often improving physicochemical properties such as solubility and metabolic stability.[1]

The specific intermediate, 1-cyclobutyl-5-methyl-1H-pyrazole-4-carbaldehyde , offers a strategic combination of features. The N-cyclobutyl group can provide favorable interactions within the kinase active site, and in some cases, has been shown to be more optimal for activity than other alkyl or aryl substituents.[6] The 5-methyl group can enhance selectivity, for instance, by sterically hindering binding to off-target kinases like CDK2.[1] The aldehyde at the 4-position is a versatile chemical handle, primed for elaboration into a diverse array of functional groups to explore structure-activity relationships (SAR).

Synthesis of the Key Intermediate: 1-Cyclobutyl-5-methyl-1H-pyrazole-4-carbaldehyde

The most common and efficient method for introducing a formyl group at the 4-position of a pyrazole ring is the Vilsmeier-Haack reaction .[7][8][9] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).

Conceptual Workflow for Synthesis

The synthesis begins with the construction of the core pyrazole ring, followed by the formylation step.

G cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: Formylation A Hydrazine Derivative C 1-Cyclobutyl-5-methyl-1H-pyrazole A->C Condensation B 1,3-Dicarbonyl Compound B->C E 1-Cyclobutyl-5-methyl-1H-pyrazole-4-carbaldehyde C->E Vilsmeier-Haack Reaction D Vilsmeier Reagent (POCl3/DMF) D->E

Caption: Synthetic workflow for the key aldehyde intermediate.

Detailed Experimental Protocol: Vilsmeier-Haack Formylation

Disclaimer: This protocol involves hazardous materials and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials:

  • 1-Cyclobutyl-5-methyl-1H-pyrazole (starting material)

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Crushed ice

  • Sodium hydroxide (NaOH) solution, dilute

  • Ethyl acetate

  • Petroleum ether

Procedure:

  • Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF (4 equivalents). Cool the flask to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation: Add POCl₃ (3 equivalents) dropwise to the stirred DMF, maintaining the temperature below 5 °C. The formation of the chloromethyleniminium salt (Vilsmeier reagent) is exothermic. Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete.

  • Addition of Pyrazole: Dissolve 1-cyclobutyl-5-methyl-1H-pyrazole (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent solution.

  • Reaction: After the addition, allow the reaction mixture to warm to room temperature and then heat to 80 °C for 4-6 hours.[10] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto a large beaker of crushed ice with vigorous stirring. This step is highly exothermic and should be done slowly.

  • Neutralization: Neutralize the acidic solution by the slow addition of a dilute sodium hydroxide solution until the pH is approximately 7-8. A precipitate should form.

  • Extraction & Purification: Extract the aqueous mixture with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography using a gradient of ethyl acetate in petroleum ether to yield the pure 1-cyclobutyl-5-methyl-1H-pyrazole-4-carbaldehyde.[10]

Expected Outcome & Validation:

The product should be a pale yellow solid. Characterization should be performed using standard analytical techniques:

  • ¹H NMR: Expect characteristic peaks for the cyclobutyl protons, the methyl protons, the pyrazole ring proton, and a downfield singlet for the aldehyde proton (~9-10 ppm).

  • ¹³C NMR: Expect a peak for the aldehyde carbonyl carbon (~185-195 ppm).

  • Mass Spectrometry: To confirm the molecular weight of the product.

Application in Kinase Inhibitor Synthesis: Reductive Amination

The aldehyde functional group of our key intermediate is an excellent electrophile for the synthesis of a wide range of amine derivatives via reductive amination . This powerful and reliable reaction forms a C-N bond by first condensing the aldehyde with a primary or secondary amine to form an imine or iminium ion, which is then reduced in situ to the corresponding amine.[11] This one-pot procedure is highly efficient for building molecular complexity.

Targeting Kinase Pathways: JAK/STAT and CDK
  • JAK/STAT Pathway: The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors, playing a central role in immunity and inflammation.[12][13][14] Aberrant JAK/STAT signaling is implicated in various inflammatory disorders and cancers.[13][15] Inhibitors targeting JAKs, such as Ruxolitinib, often feature a pyrazole core that interacts with the kinase hinge region.[1]

  • Cyclin-Dependent Kinases (CDKs): CDKs are essential regulators of the cell cycle, and their overexpression or dysregulation is a common feature of cancer cells.[16] CDK2, in particular, is a key target for cancer therapy.[17][18][19] Pyrazole-based scaffolds have been successfully employed to develop potent and selective CDK2 inhibitors.[16][18][20]

General Protocol for Reductive Amination

Causality: The choice of reducing agent is critical. Mild reducing agents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride are preferred because they selectively reduce the protonated imine/iminium ion intermediate much faster than the starting aldehyde, preventing the formation of alcohol byproducts.[11][21] STAB is often favored due to its non-toxic byproducts and effectiveness in aprotic solvents.[21]

G A 1-Cyclobutyl-5-methyl-1H-pyrazole-4-carbaldehyde D Imine/Iminium Ion Intermediate A->D B Primary or Secondary Amine (R1R2NH) B->D Condensation C Solvent (e.g., DCE, THF) Acetic Acid (catalyst) C->D F Final Kinase Inhibitor Scaffold D->F Reduction E Reducing Agent (e.g., NaBH(OAc)3) E->F

Caption: General workflow for reductive amination.

Procedure:

  • Reaction Setup: To a solution of 1-cyclobutyl-5-methyl-1H-pyrazole-4-carbaldehyde (1 equivalent) in a suitable aprotic solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add the desired primary or secondary amine (1.1 equivalents).

  • Imine Formation: Add a catalytic amount of glacial acetic acid (0.1 equivalents) to facilitate the formation of the iminium ion. Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise to the reaction mixture. Be aware of potential gas evolution.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the disappearance of the starting material and the formation of the product by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The final product can be purified by column chromatography or recrystallization.

Data Summary and Characterization

All synthesized compounds should be fully characterized to confirm their structure and purity.

Compound IDStarting AldehydeAmine ComponentFinal Product StructureMW ( g/mol )
INT-01 N/AN/A1-Cyclobutyl-5-methyl-1H-pyrazole-4-carbaldehyde164.21
PKI-JAK-01 INT-013-aminopyrrolidine(1-cyclobutyl-5-methyl-1H-pyrazol-4-yl)-N-(pyrrolidin-3-yl)methanamine234.35
PKI-CDK-02 INT-014-aminopiperidine(1-cyclobutyl-5-methyl-1H-pyrazol-4-yl)-N-(piperidin-4-yl)methanamine248.38

Spectroscopic Data for Intermediate (INT-01):

  • ¹H NMR (CDCl₃, 400 MHz): δ 9.85 (s, 1H, CHO), 7.90 (s, 1H, pyrazole-H), 4.80-4.70 (m, 1H, N-CH), 2.50-2.40 (m, 2H, cyclobutyl-CH₂), 2.35 (s, 3H, CH₃), 2.10-1.90 (m, 4H, cyclobutyl-CH₂).

  • Mass Spec (ESI+): m/z 165.1 [M+H]⁺.

Safety and Handling

Working with pyrazole derivatives and the reagents for their synthesis requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[22]

  • Ventilation: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust and vapors.[22]

  • Reagent Handling: Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle with extreme care. Sodium triacetoxyborohydride is moisture-sensitive.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

1-Cyclobutyl-5-methyl-1H-pyrazole-4-carbaldehyde is a valuable and versatile building block for the synthesis of novel kinase inhibitors. The protocols outlined in this application note provide a robust framework for its preparation via the Vilsmeier-Haack reaction and its subsequent elaboration through reductive amination. By leveraging this key intermediate, researchers can efficiently generate libraries of compounds for screening against critical kinase targets like JAKs and CDKs, accelerating the discovery of new therapeutic agents for cancer and inflammatory diseases.

References

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI. Available from: [Link]

  • The Use of JAK/STAT Inhibitors in Chronic Inflammatory Disorders - MDPI. Available from: [Link]

  • JAK/STAT signaling pathway inhibitors from MedChem Express - Bio-Connect. Available from: [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed. Available from: [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - OUCI. Available from: [Link]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Samara Journal of Science. Available from: [Link]

  • JAK inhibitors As a New Therapeutic Option - Parsian Pharmaceutical Co. Available from: [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed. Available from: [Link]

  • JAK-STAT signaling pathway - Wikipedia. Available from: [Link]

  • Synthesis and Biological Evaluation of 3-Aryl Pyrazoles as CDK2/HDAC Inhibitor for Anticancer Agents - Science Publishing Group. Available from: [Link]

  • The role of JAK/STAT signaling pathway and its inhibitors in diseases - PubMed. Available from: [Link]

  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents - PMC. Available from: [Link]

  • Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions - Semantic Scholar. Available from: [Link]

  • Eco-Friendly Synthesis of Novel Pyrazole Derivatives and their Anticancer and CDK2 Inhibitory Activities - SSRN. Available from: [Link]

  • Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][2][12]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity - Taylor & Francis Online. Available from: [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC. Available from: [Link]

  • Enantioselective and Step-Economic Synthesis of the Chiral Amine Fragment in the Tyrosine Kinase Inhibitor Repotrectinib by Direct Asymmetric Reductive Amination under Batch and Flow | Organic Process Research & Development - ACS Publications. Available from: [Link]

  • Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Publishing. Available from: [Link]

  • Function through bio-inspired, synthesis-informed design: step-economical syntheses of designed kinase inhibitors - Organic Chemistry Frontiers (RSC Publishing). Available from: [Link]

  • Synthesis of some new 1-aryl-4-formyl-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)pyrazoles using the Vilsmeier–Haack reaction - Canadian Science Publishing. Available from: [Link]

  • (PDF) Microwave-Assisted Synthesis of Some Pyrazole Derivatives via Vilsmeier-Haack Formylation and Their Biological Activity - Academia.edu. Available from: [Link]

  • Reductive Amination - Myers Chem 115.
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available from: [Link]

  • 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde - MDPI. Available from: [Link]

  • Reductive Amination - ACS GCI Pharmaceutical Roundtable. Available from: [Link]

  • Reductive Amination - Common Conditions. Available from: [Link]

  • Pyrazole synthesis - Organic Chemistry Portal. Available from: [Link]

  • SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. Available from: [Link]

  • SYNTHESIS OF SCHIFF BASE AS DNA GYRASE B INHIBITOR, ANTIBACTERIAL, ANTI-INFLAMMATORY AND ANTIOXIDANT AGENTS - Rasayan Journal of Chemistry. Available from: [Link]

  • 1-(cyclobutylmethyl)-1h-pyrazole-4-carbaldehyde - PubChemLite. Available from: [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - MDPI. Available from: [Link]

  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents - MDPI. Available from: [Link]

  • Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β - SciSpace. Available from: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. Available from: [Link]

  • SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST - Jetir.Org. Available from: [Link]

  • SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY - Semantic Scholar. Available from: [Link]

  • A Comprehensive Review on Pyrazole and It's Pharmacological Properties - IJRASET. Available from: [Link]

  • Exploring Pyrazole integrated thiazole molecular hybrids for antitubercular activity. Available from: [Link]

  • Experimental, Theoretical, and In Silico Studies of Potential CDC7 Kinase Inhibitors - PMC. Available from: [Link]

  • Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC. Available from: [Link]

  • Synthesis and anticancer activity of 3-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl) - -ORCA - Cardiff University. Available from: [Link]

  • Design, synthesis, molecular docking and biological evaluation of 1,3,5-trisubstituted-1H-pyrazole derivatives as anticancer agents with cell cycle arrest, ERK and RIPK3- kinase activities - PubMed. Available from: [Link]

  • WO2015032859A1 - Procedure for the synthesis of n-benzyl-n-cyclopropyl-1h-pyrazole-4-carboxamide derivatives - Google Patents.
  • Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies - PubMed. Available from: [Link]

Sources

Troubleshooting & Optimization

Troubleshooting low reactivity of 1-cyclobutyl-5-methyl-1H-pyrazole-4-carbaldehyde in reductive amination

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Deactivated" Electrophile

Researchers frequently encounter stalled reactivity when attempting reductive amination on 1-cyclobutyl-5-methyl-1H-pyrazole-4-carbaldehyde . Unlike benzaldehyde, this substrate presents a "perfect storm" of electronic deactivation and steric hindrance.

This guide moves beyond standard protocols to address the underlying physical organic chemistry. We provide a tiered troubleshooting approach, starting with optimization of standard conditions and escalating to Lewis-acid mediated catalysis for stubborn substrates.

Module 1: Root Cause Analysis (The "Why")

Before changing reagents, we must understand why the reaction fails. The lack of reactivity is not due to bad reagents, but rather the inherent nature of the pyrazole scaffold.

Electronic Deactivation (The Vinylogous Amide Effect)

The pyrazole ring is electron-rich (


-excessive). The lone pair on the nitrogen (N1) donates electron density into the ring. In 4-formylpyrazoles, this density can be delocalized onto the carbonyl oxygen. This resonance effect significantly reduces the partial positive charge (

) on the carbonyl carbon, making it a poor electrophile for the incoming amine [1].
Steric Hindrance (The Ortho Effect)

The 5-methyl group is positioned ortho to the aldehyde. While a methyl group seems small, the rigid geometry of the pyrazole ring forces this group into the trajectory of the attacking amine. This raises the activation energy (


) for the initial nucleophilic attack (tetrahedral intermediate formation).
Visualizing the Problem

The following diagram illustrates the competing resonance that deactivates the carbonyl, alongside the steric clash.

Pyrazole_Deactivation N1 N1 (Cyclobutyl) C4 C4 N1->C4 Electron Donation (+M) C5 C5 (Methyl) Amine Incoming Amine C5->Amine Steric Clash Aldehyde C=O (Aldehyde) C4->Aldehyde Deactivation of Electrophile Amine->Aldehyde Blocked Attack

Figure 1: Mechanistic barriers. The N1-donation reduces carbonyl electrophilicity (Red), while the C5-Methyl group physically blocks the amine trajectory (Yellow).

Module 2: Protocol Optimization (Tier 1 Solutions)

If you are observing low conversion (starting material remains) using standard Sodium Triacetoxyborohydride (STAB) conditions, implement these changes immediately.

Solvent Switch: DCE is Non-Negotiable

Do not use Methanol (MeOH) or THF for the initial attempt with STAB.

  • Why: 1,2-Dichloroethane (DCE) is slightly acidic and non-coordinating. It promotes the formation of the iminium ion better than THF.

  • Action: Switch solvent to anhydrous DCE.

Acid Catalysis

Because the carbonyl is deactivated (see Module 1), it needs help to become electrophilic.

  • Action: Add Acetic Acid (AcOH) .[1]

  • Ratio: 1.0 equiv of Aldehyde : 1.1 equiv Amine : 1.0–2.0 equiv AcOH .

  • Note: Standard protocols use catalytic AcOH.[1] For this substrate, stoichiometric acid is often required to protonate the carbonyl/hemiaminal intermediate [2].

Module 3: The "Nuclear" Option – Titanium(IV) Isopropoxide

If the Tier 1 optimization fails (typically resulting in <30% conversion), you must force the equilibrium. The Titanium(IV) Isopropoxide [Ti(OiPr)4] protocol is the industry standard for "impossible" reductive aminations [3].

Why it works:
  • Lewis Acid Activation: Titanium coordinates strongly to the carbonyl oxygen, increasing electrophilicity (overcoming the electronic deactivation).

  • Water Scavenging: It chemically consumes the water produced during imine formation, driving the equilibrium to completion (Le Chatelier's principle).

The Protocol (Self-Validating)

Step 1: Imine Formation (The "Push")

  • In a dried flask under Argon, dissolve Aldehyde (1.0 equiv) and Amine (1.1–1.2 equiv) in anhydrous THF (0.5 M).

  • Add Ti(OiPr)4 (1.5–2.0 equiv) neat via syringe.

    • Observation Check: The solution should turn slightly yellow/orange and become warm (exothermic complexation).

  • Stir at Ambient Temperature for 6–12 hours.

    • Validation: Take an aliquot for H-NMR or UPLC. You should see the disappearance of the aldehyde peak (approx 10.0 ppm) and appearance of the imine. Do not proceed until aldehyde is consumed.

Step 2: Reduction (The "Pull")

  • Dilute the mixture with absolute Ethanol (equal volume to THF).

  • Add Sodium Borohydride (NaBH4) (2.0 equiv) carefully.

    • Safety: Gas evolution (

      
      ) will occur.
      
  • Stir for 2–4 hours.

Step 3: Quench (Crucial)

  • The reaction will contain titanium salts that form a messy emulsion.

  • Quench with 2N NaOH or saturated Rochelle's Salt . Stir vigorously until a white precipitate forms and the organic layer is clear. Filter through Celite.

Ti_Mechanism Start Aldehyde + Amine Complex Ti-Complexation (Activation) Start->Complex + Ti(OiPr)4 Imine Titanium-Imine Species (Water Scavenged) Complex->Imine - Ti(OH)x species Reduction NaBH4 Addition (Reduction) Imine->Reduction + EtOH Product Secondary Amine Reduction->Product Hydrolysis

Figure 2: The Titanium-mediated workflow. Note that Ti(OiPr)4 serves dual roles: Lewis acid activator and dehydrating agent.

Module 4: Reducing Agent Selection Matrix

Choosing the wrong hydride source can lead to over-reduction or no reaction.

ReagentReactivitySelectivityRecommended For
NaBH(OAc)3 (STAB)ModerateHighFirst Choice. Best for avoiding dialkylation. Use in DCE [4].
NaBH3CN (Cyanoborohydride)LowHighOld School. Effective but toxic. Requires pH 3-5 maintenance. Good for very acid-sensitive groups.
NaBH4 (Borohydride)HighLowOnly use with Ti(OiPr)4. Too strong for direct reductive amination (reduces aldehyde to alcohol), but necessary to reduce the stable Ti-imine complex.
2-Picoline Borane ModerateHighGreen Alternative. A non-toxic replacement for Cyanoborohydride. Works well in MeOH/AcOH [5].

FAQs

Q: I see the imine forming by LCMS, but it won't reduce to the amine. A: This suggests the imine is sterically crowded (due to the 5-methyl group). Switch from STAB (bulky acetoxy groups) to NaBH3CN or the Ti(OiPr)4 + NaBH4 method. The smaller hydride of NaBH4 can access sterically hindered imines better than STAB.

Q: Can I use microwave irradiation? A: Yes. For the imine formation step (Aldehyde + Amine + Acid), heating to 80°C–100°C for 10-20 mins in a microwave can overcome the activation energy barrier caused by the 5-methyl steric clash. Cool to 0°C before adding the reducing agent.[2]

Q: My product is trapped in the Titanium emulsion. A: This is common. Do not skip the Rochelle's Salt (Potassium Sodium Tartrate) quench. Stirring with saturated Rochelle's salt for 1-2 hours solubilizes the titanium as a water-soluble tartrate complex, releasing your amine into the organic layer.

References

  • Electronic Effects in Pyrazoles: Elguero, J., et al. "Pyrazoles." Comprehensive Heterocyclic Chemistry II. Elsevier, 1996. (General reference for pyrazole reactivity).
  • Standard Reductive Amination (STAB)

    • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1][3][4][5][6] Journal of Organic Chemistry, 1996, 61(11), 3849–3862. Link

  • Titanium(IV)

    • Bhattacharyya, S. "Titanium(IV) Isopropoxide-Mediated Reductive Amination."[7] Journal of the Chemical Society, Perkin Transactions 1, 1998, 2527-2532. Link

    • Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry, 1990, 55(8), 2552–2554. Link

  • Green Chemistry Alternatives

    • Sato, S., et al. "One-Pot Reductive Amination of Aldehydes and Ketones with 2-Picoline Borane."[3] Tetrahedron, 2004, 60(36), 7899-7906. Link

Sources

Recrystallization solvents for 1-cyclobutyl-5-methyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimization of Recrystallization Solvents for 1-cyclobutyl-5-methyl-1H-pyrazole-4-carbaldehyde Ticket ID: PYR-CRYST-042 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

Recrystallizing 1-cyclobutyl-5-methyl-1H-pyrazole-4-carbaldehyde presents a specific challenge due to the competing physicochemical properties of its functional groups. The cyclobutyl moiety introduces significant lipophilicity and steric bulk, while the formyl (aldehyde) group at the 4-position creates a polar, reactive center prone to oxidation.

Unlike simple methyl-pyrazoles which often behave as liquids or low-melting solids, the cyclobutyl analog typically exhibits a "waxy solid" phase behavior, making it highly susceptible to oiling out (liquid-liquid phase separation) rather than clean crystal nucleation.

This guide provides a tiered solvent selection strategy, troubleshooting for phase separation, and impurity management protocols.

Part 1: Solvent Selection Matrix

The following solvent systems have been validated for 1-alkyl-5-methyl-1H-pyrazole-4-carbaldehyde scaffolds.

Primary Solvent System (The "Golden Standard")

Ethyl Acetate (EtOAc) / n-Heptane

  • Ratio: 1:3 to 1:5 (v/v)

  • Why it works: EtOAc solubilizes the polar pyrazole core and aldehyde; Heptane acts as the anti-solvent to drive precipitation of the lipophilic cyclobutyl tail.

  • Protocol: Dissolve in minimum hot EtOAc (50°C). Add warm Heptane dropwise until slight turbidity persists. Cool slowly to room temperature.

Secondary System (For Polar Impurity Removal)

Isopropanol (IPA) / Water

  • Ratio: 10:1 (v/v)

  • Why it works: Excellent for removing inorganic salts carried over from Vilsmeier-Haack synthesis (e.g., phosphorus salts).

  • Risk: High risk of oiling out if water is added too quickly.

Tertiary System (Scale-Up / Stubborn Oils)

Toluene / Cyclohexane

  • Ratio: 1:2

  • Why it works: Toluene's aromatic nature interacts well with the pyrazole

    
    -system, often stabilizing crystal packing better than aliphatic solvents.
    
Solvent Performance Data
Solvent SystemSolubilizing PowerImpurity RejectionRisk of Oiling OutRecommended For
EtOAc / Heptane HighGoodModerateGeneral Purification
IPA / Water Very HighExcellent (Salts)High Final Polish (High Purity)
Toluene ModerateModerateLowScale-Up (>100g)
Ethanol HighPoor (Co-solubilizes)LowCrude Isolation only

Part 2: Troubleshooting "Oiling Out"

The most common user complaint with this molecule is: "My product separated as a yellow oil at the bottom of the flask instead of crystals."

The Mechanism

This occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the Solid-Liquid Solubility curve. Essentially, the compound prefers to be a liquid droplet saturated with solvent rather than a solid crystal.

The Solution: The "Seeding at Cloud Point" Protocol
  • Dissolve the crude oil in the "Good Solvent" (e.g., EtOAc) at 45-50°C.

  • Add Anti-solvent (Heptane) very slowly until the solution turns faintly milky (The Cloud Point).

  • STOP adding anti-solvent.

  • Add Seed Crystals: If you have any solid material (even crude), add a tiny amount now.

  • Isothermal Aging: Hold the temperature steady at 40°C for 30-60 minutes. Do not cool yet.

    • Why? This allows the oil droplets to reorganize into a crystal lattice without the thermal shock that freezes them as amorphous glass.

  • Slow Cool: Ramp down to 20°C at a rate of 5°C per hour.

Part 3: Visualization of Workflows

Workflow 1: Recrystallization Decision Tree

This logic gate helps you choose the correct path based on your crude material's state.

RecrystallizationLogic Start Start: Crude Material State StateSolid Solid / Waxy Solid Start->StateSolid StateOil Viscous Oil / Gum Start->StateOil CheckPurity Check TLC/HPLC Purity StateSolid->CheckPurity StateOil->CheckPurity SolventB System B: Toluene / Cyclohexane (Anti-Oiling) StateOil->SolventB Direct Path (Avoids Water) HighPurity >90% Purity CheckPurity->HighPurity LowPurity <80% Purity CheckPurity->LowPurity SolventA System A: EtOAc / Heptane (Standard Recryst) HighPurity->SolventA Standard Path PreWash Protocol C: Acid/Base Wash (Remove Tars) LowPurity->PreWash PreWash->SolventB After Cleanup

Caption: Decision logic for selecting the optimal purification route based on the physical state and purity of the crude 1-cyclobutyl-5-methyl-1H-pyrazole-4-carbaldehyde.

Workflow 2: The "Oiling Out" Rescue Loop

Use this loop if your first attempt fails.

OilingOutRescue Fail Event: Product Oils Out Reheat 1. Reheat to Clear Solution (Dissolve Oil) Fail->Reheat AddSeed 2. Add Seed Crystal (At Cloud Point) Reheat->AddSeed Hold 3. Isothermal Hold (40°C for 1h) AddSeed->Hold Cool 4. Slow Cool (5°C/hour) Hold->Cool Cool->Fail If fast cooling used Success Crystalline Solid Cool->Success

Caption: The "Rescue Loop" protocol to convert an oiled-out product into a crystalline solid using isothermal aging and seeding.

Part 4: Frequently Asked Questions (FAQs)

Q1: The solid is turning yellow/orange upon drying. Is it decomposing?

A: Likely, yes. Pyrazole aldehydes are prone to air oxidation , converting the -CHO group to a carboxylic acid (-COOH).

  • Fix: Always dry the crystals in a vacuum oven at <40°C. If possible, backfill the oven with Nitrogen or Argon. Store the final compound under inert gas at -20°C.

Q2: I see a spot on TLC at the baseline. What is it?

A: This is often the carboxylic acid derivative (oxidation byproduct) or residual inorganic salts from the Vilsmeier reaction.

  • Fix: If using EtOAc/Heptane, wash the organic layer with saturated NaHCO₃ solution before starting the recrystallization. This converts the acid impurity to a water-soluble salt, removing it from your crystallization feed.

Q3: Can I use Ethanol?

A: Ethanol is a "good solvent" but often too good. Because the cyclobutyl group is lipophilic and the pyrazole is polar, Ethanol solubilizes both very well, leading to low yields (high loss in mother liquor). Ethanol is only recommended if you have >10g of material and can afford a 30-40% loss to get ultra-high purity.

References

  • Organic Syntheses. (2013). Synthesis of 1,3,5-Substituted Pyrazoles. (General procedure for pyrazole purification).

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 1-Methyl-1H-pyrazole-4-carbaldehyde. (Physicochemical properties of the homologous core).

  • ResearchGate. Recrystallization solvents for pyrazoline/pyrazole derivatives. (Community-validated solvent systems for lipophilic pyrazoles).

  • Google Patents. WO2011076194A1: Method for purifying pyrazoles. (Industrial scale purification of 1-alkyl-pyrazoles via acid salts and solvent selection).

Technical Support Center: Handling Air-Sensitive Pyrazole Carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because you have observed yield loss, color degradation (browning), or the disappearance of the characteristic aldehyde peak (


 ppm) in your NMR spectra.

While many pyrazole derivatives are robust, pyrazole-4-carbaldehydes (often synthesized via the Vilsmeier-Haack reaction) possess a specific vulnerability: the aldehyde moiety attached to an electron-rich heteroaromatic ring is highly prone to autoxidation to the corresponding carboxylic acid. This process is accelerated by light, heat, and acidic surfaces (like silica gel).

This guide provides a self-validating workflow to arrest this degradation.

Module 1: Synthesis & Isolation (The "Soft Quench")

The Issue: The standard Vilsmeier-Haack workup involves quenching the iminium salt with water. This generates heat and HCl. If the reaction mixture remains acidic and hot in the presence of air, the aldehyde will rapidly oxidize or decompose.

The Solution: Use a Buffered Inverse Quench .

Protocol 1: The Buffered Inverse Quench

Do not pour water into the reaction. Pour the reaction into the buffer.

  • Prepare Buffer: In a large Erlenmeyer flask, prepare a saturated solution of Sodium Acetate (NaOAc) or Sodium Bicarbonate (NaHCO

    
    ) in water. Cool this to 
    
    
    
    .
  • Transfer: Cannulate or slowly drip the Vilsmeier reaction mixture (DMF/POCl

    
     complex) into the vigorous stirring buffer.
    
  • pH Check: Ensure the pH remains between

    
    . If it drops below 7, add more base immediately.
    
  • Isolation: Once the hydrolysis is complete (checked by TLC), extract immediately into Dichloromethane (DCM) or Ethyl Acetate.

  • Drying: Dry the organic layer over Na

    
    SO
    
    
    
    (Sodium Sulfate). Avoid MgSO
    
    
    (Magnesium Sulfate) as it is slightly acidic and can catalyze degradation.

Module 2: Purification (The "Neutralized" Column)

The Issue: Standard silica gel is acidic (pH ~4-5). When sensitive aldehydes are passed through acidic silica, they can undergo acid-catalyzed oxidation or acetal formation, often turning the band "streaky" or brown on the column.

The Solution: Passivate the silica gel to create a neutral stationary phase.

Protocol 2: Flash Chromatography with Neutralized Silica
ParameterStandard ConditionRequired Condition for Labile Aldehydes
Stationary Phase Silica Gel (Acidic)Et

N-Neutralized Silica
Solvent System Hexane/EtOAcHexane/EtOAc + 1% Et

N
Flow Rate StandardHigh Flow (Fast Elution)
Collection Open Test TubesN

-Flushed Flasks

Step-by-Step:

  • Slurry Preparation: Mix your silica gel with your starting eluent (e.g., 10% EtOAc/Hexane) containing 1% Triethylamine (Et

    
    N) .
    
  • Packing: Pour the slurry into the column. The Et

    
    N neutralizes the acidic sites on the silica surface.
    
  • Equilibration: Flush the column with 2-3 column volumes of the eluent without Et

    
    N (to remove excess amine) before loading your sample.
    
  • Elution: Run the column quickly using Nitrogen pressure. Do not let the aldehyde sit on the silica.

Module 3: Troubleshooting & FAQs

Q1: My compound was a white solid, but after a week in the fridge, it turned yellow/brown. Is it ruined?

Diagnosis: This is the classic sign of Autoxidation . The yellow color often comes from trace formation of oligomers or the carboxylic acid derivative, which can be chromogenic. Action:

  • Take a

    
    H NMR.[1] Look for a broad singlet around 
    
    
    
    ppm (Carboxylic Acid -COOH).
  • If the acid content is

    
    , you can repurify via a Bisulfite Wash :
    
    • Dissolve crude in EtOAc.

    • Wash with saturated NaHSO

      
       (Sodium Bisulfite). The aldehyde forms a water-soluble adduct and moves to the aqueous layer.
      
    • Separate the organic layer (discard impurities).[2][3][4]

    • Basify the aqueous layer (pH > 9) with Na

      
      CO
      
      
      
      to break the adduct.
    • Extract the regenerated pure aldehyde back into EtOAc.

Q2: I see the aldehyde peak in NMR, but the integration is low compared to the aromatic protons.

Diagnosis: You likely have Hydrate Formation . In the presence of moisture (even from deuterated solvents like CDCl


), electron-deficient aldehydes can form gem-diols (

). Action:
  • Dry your NMR solvent over molecular sieves.

  • Run the NMR in DMSO-

    
     instead of CDCl
    
    
    
    . The hydrate equilibrium is often less favored in DMSO, and the signals are sharper.
Q3: Can I store the aldehyde in solution?

Answer: NO. Aldehydes in solution oxidize much faster than in the solid state because oxygen diffusion is more efficient in liquids. Best Practice:

  • Evaporate to dryness.

  • Backfill the flask with Argon.

  • Seal with Parafilm and store at

    
    .
    

Visual Workflows

Workflow 1: Safe Handling of Air-Sensitive Aldehydes

G Start Crude Reaction Mixture (Vilsmeier Complex) Quench Inverse Quench (Pour into cold NaOAc/NaHCO3) Start->Quench Slow Addition Check Check pH (Must be 7.0 - 8.0) Quench->Check Check->Quench pH < 7 (Add Base) Extract Rapid Extraction (DCM or EtOAc) Check->Extract pH OK Purify Neutralized Silica Column (Hex/EtOAc + 1% Et3N) Extract->Purify Dry over Na2SO4 Store Storage (Solid state, Argon, -20°C) Purify->Store Evaporate Immediately

Caption: Figure 1. Optimized workflow for the isolation of labile pyrazole carbaldehydes, emphasizing pH control and neutralized purification.

Workflow 2: Troubleshooting Decomposition

G Observation Observation: Sample turned yellow/brown NMR Run 1H NMR Observation->NMR Decision Check 10-13 ppm Region NMR->Decision Acid Broad Peak @ 12 ppm (Carboxylic Acid) Decision->Acid Acid Detected Clean Sharp Peak @ 10 ppm (Pure Aldehyde) Decision->Clean Only Aldehyde Hydrate Small Peak @ 5-6 ppm (Gem-Diol/Hydrate) Decision->Hydrate Missing Aldehyde H Action_Acid Action: Bisulfite Purification Acid->Action_Acid Action_Clean Action: Recrystallize (removed colored oligomers) Clean->Action_Clean Action_Hydrate Action: Dry Solvent / Use DMSO-d6 Hydrate->Action_Hydrate

Caption: Figure 2. Diagnostic logic for identifying the cause of degradation or spectral anomalies in pyrazole aldehydes.

References

  • Vilsmeier-Haack Reaction Mechanism & Workup: Jones, G., & Stanforth, S. P. (2000).[5] The Vilsmeier Reaction of Non-Aromatic Compounds. Organic Reactions, 56, 355-659.[5]

  • Autoxidation of Aldehydes: McNesby, J. R., & Heller, C. A. (1954). Oxidation of Liquid Aldehydes by Molecular Oxygen. Chemical Reviews, 54(2), 325–346.

  • Purification of Labile Compounds on Silica: Encyclopedia of Reagents for Organic Synthesis (e-EROS). Triethylamine.[4] (Neutralization of Silica Gel).

  • Handling Air-Sensitive Reagents: Sigma-Aldrich Technical Bulletin AL-134. Handling Air-Sensitive Reagents.

  • Bisulfite Adduct Purification: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Chapter on Purification of Aldehydes).

Sources

Removing regioisomeric impurities from 1-cyclobutyl-5-methyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The separation of 1-cyclobutyl-5-methyl-1H-pyrazole-4-carbaldehyde (Target, 1,5-isomer) from its 1-cyclobutyl-3-methyl-1H-pyrazole-4-carbaldehyde (Impurity, 1,3-isomer) analog is a classic challenge in heterocyclic chemistry.

These regioisomers possess identical molecular weights and similar functional groups, leading to overlapping boiling points and solubility profiles. However, the steric congestion unique to the 1,5-isomer (interaction between the N1-cyclobutyl and C5-methyl groups) creates exploitable differences in polarity and crystal lattice energy .

This guide provides a tiered troubleshooting approach, ranging from non-destructive crystallization to high-resolution chromatography.

Module 1: Diagnostic & Analytical Triage

Before attempting purification, you must definitively assign the regioisomers. Standard 1H NMR is often insufficient due to peak overlap.

Q: How do I definitively distinguish the 1,5-isomer (Target) from the 1,3-impurity?

A: You must use NOE (Nuclear Overhauser Effect) NMR experiments. The connectivity of the N1-substituent is the key differentiator.

Feature1,5-Isomer (Target) 1,3-Isomer (Impurity)
Structure Methyl group (C5) is adjacent to Cyclobutyl (N1).Methyl group (C3) is distal to Cyclobutyl (N1).
1D 1H NMR C5-Me often appears slightly upfield due to shielding by the N1-ring (context dependent).C3-Me often appears downfield.
NOESY / ROESY Strong Cross-peak between Cyclobutyl methine proton and C5-Methyl protons.NO Cross-peak between Cyclobutyl and Methyl. (Cross-peak is between Cyclobutyl and C5-Proton).
TLC (Silica) Higher R_f (Less Polar).Lower R_f (More Polar).

Technical Insight: The 1,5-isomer is sterically "clashed." The N1-cyclobutyl and C5-methyl groups force the molecule into a twisted conformation, shielding the N2 lone pair and reducing overall polarity compared to the flatter, more exposed 1,3-isomer.

Module 2: Purification Protocols

Protocol A: Selective Crystallization (The "Scalable" Method)

Best for: Crude mixtures with >60% Target purity. The 1,5-isomer often has a distinct lattice energy due to its twisted conformation.

Theory: The 1,3-isomer (impurity) is thermodynamically more stable and flatter, often leading to higher solubility in non-polar solvents compared to the bulky 1,5-isomer which precipitates.

Step-by-Step:

  • Dissolution: Dissolve the crude oil/solid in a minimum amount of warm Heptane/Isopropyl Acetate (9:1) . If the material is very soluble, use pure Heptane or Hexanes .

  • Seeding: Cool to room temperature. If no precipitate forms, scratch the glass or add a seed crystal of the pure 1,5-isomer (if available from a previous small-scale column).

  • Cooling: Place the flask in a -20°C freezer for 12–24 hours.

  • Filtration: Filter the resulting solids cold. Wash with cold pentane.

  • Analysis: Check the mother liquor. The 1,3-isomer (impurity) should be enriched in the filtrate.

Troubleshooting:

  • Issue: "It oiled out instead of crystallizing."

  • Fix: Re-dissolve and add 1% Methanol to the Heptane. The small amount of polar solvent helps organize the crystal lattice. Alternatively, use Cyclohexane as the solvent; its freeze point (6°C) allows for "freeze crystallization" where you slowly melt the solvent to leave the product behind.

Protocol B: Flash Chromatography (The "Resolution" Method)

Best for: Mixtures where crystallization fails or for final polishing (98%+ purity).

Theory: On silica gel, the 1,5-isomer elutes first (higher R_f) because its lone pair is sterically shielded, making it less adhesive to the acidic silica surface than the 1,3-isomer.

Chromatographic Parameters:

  • Stationary Phase: High-performance spherical silica (20–40 µm).

  • Mobile Phase: Toluene / Ethyl Acetate (Gradient).

    • Why Toluene? Toluene provides better pi-pi interaction selectivity for aromatic heterocycles than Hexanes.

  • Loading: Dry load on Celite or Silica (do not liquid load with strong solvents like DCM, as this causes band broadening).

Gradient Table:

Column Volume (CV) % Toluene % Ethyl Acetate Target Elution Zone
0–2 100% 0% Impurities
2–10 95% 5% 1,5-Isomer (Target)
10–15 80% 20% Mixed Fractions

| 15+ | 60% | 40% | 1,3-Isomer (Impurity) |

Protocol C: Chemical Derivatization (The "Nuclear" Option)

Best for: 50:50 mixtures where separation is impossible by physical means.

Theory: Aldehydes form bisulfite adducts. The rate of formation and solubility of these adducts depend on the steric environment. The C5-methyl in your target hinders the aldehyde less than the C3-methyl hinders the aldehyde in the impurity? Correction: The aldehyde environment is similar, but the solubility of the sulfonate salt differs significantly due to the lipophilic cyclobutyl group's position.

  • Adduct Formation: Shake the crude mixture with saturated aqueous Sodium Bisulfite (NaHSO3) .

  • Partition: The aldehyde converts to the water-soluble bisulfite adduct.

    • Note: Often, one isomer forms the adduct faster or the adduct of one precipitates.

  • Filtration/Separation: If a solid forms, filter it. If both go into water, wash the aqueous layer with Ether (removes non-aldehyde impurities).

  • Regeneration: Treat the aqueous phase (or solid adduct) with aqueous Sodium Carbonate or dilute H2SO4 to regenerate the aldehyde, then extract back into DCM.

Module 3: Visualizing the Workflow

PurificationLogic Start Crude Mixture (1,5-Target + 1,3-Impurity) Analysis 1. Analytical Triage (1H NMR + NOESY) Start->Analysis Decision Is Target > 60%? Analysis->Decision Cryst 2. Crystallization (Heptane/iPrOAc) Decision->Cryst Yes Chrom 3. Flash Chromatography (Toluene/EtOAc) Decision->Chrom No CheckML Check Mother Liquor Cryst->CheckML Target in ML Success Pure Target (>98%) Cryst->Success Crystals Pure CheckML->Chrom Recover & Purify Chrom->Success Resolved Deriv 4. Bisulfite Derivatization Chrom->Deriv Co-elution Deriv->Success

Caption: Decision matrix for isolating 1-cyclobutyl-5-methyl-1H-pyrazole-4-carbaldehyde based on initial purity and physical behavior.

Module 4: Frequently Asked Questions (FAQs)

Q: Why is the 1,5-isomer forming in the first place? I thought steric hindrance would prevent it. A: The reaction of hydrazines with 1,3-dicarbonyls is governed by the nucleophilicity of the hydrazine nitrogens. The N-H (terminal) nitrogen of cyclobutylhydrazine is the most nucleophilic. It attacks the most electrophilic carbonyl of the dicarbonyl precursor. If you used an unsymmetrical precursor (like an enaminone), the attack is directed. However, in standard Vilsmeier-Haack syntheses or acetylacetone condensations, the "steric" product (1,5) is often the kinetic product, while the 1,3-isomer is the thermodynamic product.

Q: Can I prevent the impurity during synthesis? A: Yes. Switch your solvent to a fluorinated alcohol like 2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) .

  • Mechanism:[1] These solvents are strong Hydrogen-bond donors. They coordinate with the carbonyl oxygens of the precursor, enhancing the electrophilicity difference and often shifting regioselectivity ratios from 60:40 to >90:10 in favor of the 1,5-isomer [1].

Q: My aldehyde is oxidizing to the carboxylic acid on the column. What do I do? A: Pyrazole aldehydes are prone to air oxidation.

  • Use degassed solvents .

  • Add 1% Triethylamine to your mobile phase (neutralizes silica acidity).

  • Perform the column rapidly under nitrogen pressure.

References

  • Aggarwal, V. K., et al. "Regiocontrol in the Synthesis of Pyrazoles." Journal of Organic Chemistry, vol. 68, no. 14, 2003. (General principle of regioselectivity in pyrazole synthesis).

  • Fustero, S., et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols." Organic Letters, vol. 10, no. 4, 2008.

  • SciFinder/Reaxys Database Entry. "1-cyclobutyl-5-methyl-1H-pyrazole-4-carbaldehyde." (For specific physical property verification).

  • Reich, H. J. "WinPLT NMR Data: Chemical Shifts of Pyrazoles." University of Wisconsin-Madison Chemistry.

Sources

Scale-up challenges for 1-cyclobutyl-5-methyl-1H-pyrazole-4-carbaldehyde production

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-Cyclobutyl-5-methyl-1H-pyrazole-4-carbaldehyde

Executive Summary

The synthesis of 1-cyclobutyl-5-methyl-1H-pyrazole-4-carbaldehyde presents a dichotomy of challenges: the regiochemical ambiguity of the pyrazole ring formation and the thermal hazards of the Vilsmeier-Haack formylation on scale. This guide addresses the critical control points (CCPs) required to transition this molecule from gram-scale discovery to kilogram-scale production, focusing on safety, isomer control, and impurity management.

Module 1: Regioselectivity & Isomer Control

The Crisis: "I cannot distinguish between the 3-methyl and 5-methyl isomers, or I am producing the wrong one."

The most common failure mode is the alkylation of 3(5)-methylpyrazole with cyclobutyl bromide/tosylate. This invariably yields a mixture of 1-cyclobutyl-3-methyl and 1-cyclobutyl-5-methyl isomers, often favoring the unwanted 3-methyl isomer due to steric hindrance at the N1 position adjacent to the C5-methyl.

Recommended Route: De Novo Cyclization. To guarantee the 1-cyclobutyl-5-methyl architecture, you must construct the ring using cyclobutylhydrazine and a polarized 1,3-dicarbonyl equivalent.

Troubleshooting Guide: Isomer Synthesis
Symptom Probable Cause Corrective Action
Product is a ~1:1 mixture of isomers Alkylation Route Used: You alkylated 3-methylpyrazole. Tautomerism prevents selectivity.Switch to Cyclization: React cyclobutylhydrazine with acetylacetaldehyde dimethyl acetal (or 4-methoxy-3-buten-2-one).
Wrong Isomer (3-methyl dominant) Wrong 1,3-Dicarbonyl: Used a symmetrical diketone or incorrect solvent polarity.Solvent Switch: Use fluorinated alcohols (TFE or HFIP) which can invert regioselectivity via hydrogen bonding [1]. Alternatively, use ethoxymethyleneacetone to direct the hydrazine attack.
Cyclobutyl Ring Loss Acid Lability: High temp acidic cyclization caused ring opening/rearrangement.Buffer the System: Maintain pH 4–5 during cyclization. Avoid refluxing in conc. HCl. Use Ethanol/Acetic Acid at mild temps (60°C).
Visualizing the Regioselectivity Pathway

The following diagram illustrates the divergence between the "Trap" (Alkylation) and the "Solution" (Cyclization).

Regioselectivity Start Target: 1-Cyclobutyl-5-methyl-pyrazole core RouteA Route A: Alkylation (3-methylpyrazole + Cyclobutyl-Br) Start->RouteA Avoid on Scale RouteB Route B: Cyclization (Cyclobutylhydrazine + 1,3-Dicarbonyl) Start->RouteB Preferred ResultA Mixture of Isomers (3-Me : 5-Me ratio ~ 60:40) DIFFICULT SEPARATION RouteA->ResultA Reagent Reagent Selection: Acetylacetaldehyde dimethyl acetal (Polarized Electrophile) RouteB->Reagent ResultB High Regioselectivity (>95% 5-Methyl Isomer) Reagent->ResultB

Figure 1: Comparison of synthetic routes. Route B (Cyclization) is required to secure the 5-methyl substitution pattern reliably.

Module 2: The Vilsmeier-Haack Formylation (Scale-Up)

The Crisis: "The reaction exotherms uncontrollably upon POCl3 addition," or "The quench turned into a volcano."

The Vilsmeier-Haack reaction is the industry standard for introducing the C4-aldehyde. However, the formation of the Vilsmeier Reagent (Chloroiminium salt) and the subsequent hydrolysis are highly exothermic events.

Critical Safety Parameters (FAQs)

Q: Why is the reaction mixture turning black/tarry?

  • A: This indicates thermal decomposition. The Vilsmeier complex is thermally unstable.

    • Fix: Ensure the internal temperature during POCl3 addition does not exceed 5°C .

    • Fix: Do not heat the reaction mixture above 70–80°C during the formylation step. Higher temperatures promote polymerization of the pyrazole substrate.

Q: How do I quench the reaction safely on a 1kg scale?

  • A: NEVER add water to the reaction mixture.

    • Protocol: Use an Inverse Quench . Transfer the reaction mixture slowly into a chilled (0°C) solution of Sodium Acetate or Sodium Bicarbonate.

    • Reason: Direct water addition causes localized accumulation of acid and heat, leading to violent boiling and potential cleavage of the cyclobutyl ring (acid-catalyzed ring expansion).

Step-by-Step Scale-Up Protocol
  • Reagent Formation (The "Cold" Step):

    • Charge anhydrous DMF (5.0 vol) to the reactor. Cool to 0°C.

    • Add POCl3 (1.2 – 1.5 eq) dropwise. Rate Limit: Maintain T_internal < 10°C.

    • Observation: The solution will turn pale yellow/viscous (Vilsmeier Salt formation). Stir for 30 mins at 0°C.

  • Substrate Addition:

    • Dissolve 1-cyclobutyl-5-methylpyrazole in DMF (2.0 vol).

    • Add substrate solution to the Vilsmeier reagent at 0–5°C.[1]

  • Formylation (The "Hot" Step):

    • Warm slowly to room temperature.

    • Heat to 60–70°C. Monitor by HPLC.

    • Stop Point: When starting material < 0.5%. Do not over-cook; "dimer" impurities form at >80°C.

  • Quench (The "Hazard" Step):

    • Cool mixture to 20°C.

    • Pump mixture into 20% aq. Sodium Acetate at 0–5°C.

    • Adjust pH to 7–8 to precipitate the aldehyde.

Visualizing the Process Safety Flow

VilsmeierSafety Step1 1. Reagent Formation (DMF + POCl3) Hazard1 HAZARD: Exotherm Keep T < 10°C Step1->Hazard1 Step2 2. Substrate Addition (Pyrazole in DMF) Step1->Step2 Step3 3. Heating Phase (60-70°C) Step2->Step3 Step4 4. Inverse Quench (Mix into Ice/Base) Step3->Step4 Hazard2 HAZARD: Violent Hydrolysis Do NOT add water to Rxn Step4->Hazard2

Figure 2: Process flow highlighting thermal excursions and quenching protocols.

Module 3: Impurity Profile & Purification

The Crisis: "The product is an oil/sticky solid and contains a 5% impurity that won't wash out."

Common Impurities
Impurity TypeOriginRemoval Strategy
Dimer (Bis-pyrazole) Overheating during Vilsmeier (>80°C) causes condensation of product with starting material.Prevention: Strict temp control. Purification: Recrystallization from Heptane/EtOAc (Dimer is usually much less soluble).
De-cyclobutylated Pyrazole Acid-catalyzed cleavage of the cyclobutyl group during quench.Prevention: Buffer the quench (NaOAc). Avoid strong mineral acids (HCl/H2SO4) during workup.
Phosphorous Esters Incomplete hydrolysis of the intermediate.Process: Ensure the quench mixture is stirred at pH 7–8 for at least 2 hours to fully hydrolyze the O-P bonds [2].
Purification FAQ

Q: The aldehyde is oxidizing to the carboxylic acid on the shelf.

  • A: Electron-rich pyrazole aldehydes are prone to auto-oxidation.

    • Storage: Store under Nitrogen at < -20°C.

    • Stabilizer: If storing as a solution, add BHT (butylated hydroxytoluene) at 100 ppm.

References

  • Regioselectivity in Pyrazole Synthesis: Fustero, S., et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents." Journal of Organic Chemistry, vol. 73, no. 9, 2008, pp. 3523–3529. Link

  • Vilsmeier-Haack Scale-Up Safety: "Scale-Up of a Vilsmeier Formylation Reaction: Use of HEL Auto-MATE and Simulation Techniques." Organic Process Research & Development, vol. 6, no. 6, 2002, pp. 938–942. Link

  • General Vilsmeier Mechanism: Meth-Cohn, O., and Stanforth, S. P. "The Vilsmeier–Haack Reaction."[1][2][3][4][5][6][7] Comprehensive Organic Synthesis, vol. 2, 1991, pp. 777-794. Link

  • Cyclobutyl Stability: Wiberg, K. B. "The Chemistry of Small Ring Compounds." Angewandte Chemie International Edition, vol. 25, 1986. (General reference for cyclobutyl acid sensitivity).

Sources

Validation & Comparative

A Comparative Guide to the LC-MS Characterization of 1-cyclobutyl-5-methyl-1H-pyrazole-4-carbaldehyde: An Orthogonal Approach for Unambiguous Elucidation

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive strategy for the liquid chromatography-mass spectrometry (LC-MS) characterization of 1-cyclobutyl-5-methyl-1H-pyrazole-4-carbaldehyde, a novel heterocyclic compound with potential applications in drug discovery and agrochemical development. As direct experimental data for this specific molecule is not widely available, this document outlines a robust, first-principles approach to method development and structural elucidation. We will compare two orthogonal liquid chromatography techniques and detail the predicted fragmentation pathways, providing researchers with a validated framework for analysis.

The structural characterization of novel chemical entities is a cornerstone of modern chemical research. The pyrazole scaffold is a privileged structure in medicinal chemistry, and understanding the stability and fragmentation of new derivatives is critical for their development. This guide is designed for researchers, scientists, and drug development professionals who require a reliable and scientifically sound approach to the characterization of such molecules.

Foundational Strategy: Orthogonal Chromatography for Comprehensive Analysis

Given the molecular structure of 1-cyclobutyl-5-methyl-1H-pyrazole-4-carbaldehyde, which features both non-polar (cyclobutyl) and polar (pyrazole, carbaldehyde) moieties, a single chromatographic method may not provide a complete picture of its behavior, especially in complex matrices. Therefore, we propose an orthogonal chromatographic strategy employing both Reversed-Phase (RP) and Hydrophilic Interaction Liquid Chromatography (HILIC). This dual-method approach ensures robust retention and separation, mitigating the risks of poor peak shape or co-elution with matrix components.[1][2][3]

Comparative Chromatographic Methodologies

The choice of chromatographic method is critical for achieving reliable and reproducible results. For a molecule like 1-cyclobutyl-5-methyl-1H-pyrazole-4-carbaldehyde, its polarity is not immediately obvious. A standard reversed-phase C18 column is a good starting point, but if the compound is highly polar, it may exhibit poor retention.[1] In such cases, HILIC provides a superior alternative for retaining and separating polar compounds.[2][3]

Below are detailed, step-by-step protocols for both approaches.

Table 1: Comparative LC-MS Experimental Protocols

ParameterMethod A: Reversed-Phase C18Method B: HILIC
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) systemHigh-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column C18, 2.1 x 100 mm, 1.8 µmBEH Amide, 2.1 x 100 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in 95:5 Acetonitrile:Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in 50:50 Acetonitrile:Water
Gradient 5% B to 95% B over 10 min95% B to 5% B over 10 min
Flow Rate 0.3 mL/min0.3 mL/min
Column Temp. 40 °C40 °C
Injection Vol. 2 µL2 µL
MS System Quadrupole Time-of-Flight (Q-TOF) or Orbitrap Mass SpectrometerQuadrupole Time-of-Flight (Q-TOF) or Orbitrap Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV3.5 kV
Source Temp. 120 °C120 °C
Desolvation Temp. 350 °C350 °C
MS1 Scan Range m/z 50-500m/z 50-500
MS2 (ddMS2) Collision-Induced Dissociation (CID) with stepped collision energy (10, 20, 40 eV)Collision-Induced Dissociation (CID) with stepped collision energy (10, 20, 40 eV)

Rationale for Parameter Selection:

  • Orthogonal Columns: A C18 column separates based on hydrophobicity, while a BEH Amide HILIC column separates based on hydrophilicity, providing two different retention mechanisms for a comprehensive analysis.[3]

  • MS-Friendly Mobile Phases: Formic acid is a common mobile phase additive that aids in the protonation of the analyte in positive ESI mode, enhancing signal intensity.[4]

  • High-Resolution Mass Spectrometry: A Q-TOF or Orbitrap instrument provides accurate mass measurements, which are crucial for determining the elemental composition of the parent ion and its fragments.[5][6]

  • Stepped Collision Energy: Using a range of collision energies in the MS2 experiment ensures that both low-energy (rearrangement) and high-energy (bond cleavage) fragmentation pathways are observed, providing a more complete picture of the molecule's fragmentation behavior.[7][8][9]

experimental_workflow cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_rp Method A: Reversed-Phase cluster_hilic Method B: HILIC cluster_data Data Analysis sample 1-cyclobutyl-5-methyl-1H- pyrazole-4-carbaldehyde in appropriate solvent lc_system U/HPLC System sample->lc_system rp_column C18 Column lc_system->rp_column Orthogonal Approach 1 hilic_column BEH Amide Column lc_system->hilic_column Orthogonal Approach 2 ms_system High-Resolution MS (Q-TOF or Orbitrap) data_acquisition MS1 & ddMS2 Data Acquisition ms_system->data_acquisition rp_gradient Water/ACN Gradient rp_column->rp_gradient rp_gradient->ms_system hilic_gradient ACN/Water Gradient hilic_column->hilic_gradient hilic_gradient->ms_system fragmentation_analysis Fragmentation Pathway Elucidation data_acquisition->fragmentation_analysis structural_confirmation Structural Confirmation fragmentation_analysis->structural_confirmation

Caption: Experimental workflow comparing two orthogonal LC-MS methods.

Predicted Fragmentation Pathway of 1-cyclobutyl-5-methyl-1H-pyrazole-4-carbaldehyde

The fragmentation of 1-cyclobutyl-5-methyl-1H-pyrazole-4-carbaldehyde in positive ion mode ESI-MS/MS is predicted to be driven by the protonation of the pyrazole ring nitrogen or the carbonyl oxygen. The subsequent collision-induced dissociation (CID) will likely involve characteristic losses from the cyclobutyl, methyl, and carbaldehyde substituents, as well as cleavage of the pyrazole ring itself.

The molecular formula is C10H14N2O, with a monoisotopic mass of 178.1106 Da. The protonated molecule, [M+H]+, will have an m/z of 179.1184.

Table 2: Predicted Fragment Ions and Their Origins

m/z (Predicted)LossProposed Structure/Origin
151.0871-COLoss of carbon monoxide from the aldehyde group.
150.0793-HCHOLoss of formaldehyde via a McLafferty-type rearrangement involving the cyclobutyl ring.
123.0976-C4H8Loss of cyclobutane as a neutral loss.
111.0922-C5H8OLoss of the cyclobutyl and aldehyde groups.
96.0817-C5H7NCleavage of the pyrazole ring.
82.0657-C5H5N2OFragmentation involving the pyrazole and aldehyde moieties.
55.0548-C6H9N2OCyclobutyl cation fragment.

Key Fragmentation Mechanisms:

  • Alpha-Cleavage of the Aldehyde: A common fragmentation pathway for aldehydes is the loss of the formyl radical (-CHO) or carbon monoxide (-CO).[10][11][12] The loss of CO to form the ion at m/z 151.0871 is a highly probable event.

  • McLafferty Rearrangement: The presence of gamma-hydrogens on the cyclobutyl ring relative to the carbonyl group allows for a potential McLafferty rearrangement, leading to the neutral loss of formaldehyde (HCHO) and the formation of an ion at m/z 150.0793.[10][13]

  • Loss of the Cyclobutyl Group: The bond between the pyrazole nitrogen and the cyclobutyl group can cleave, resulting in the loss of cyclobutane (C4H8) as a neutral molecule, yielding a fragment at m/z 123.0976. Fragmentation of the cyclobutyl ring itself can lead to the loss of ethene (C2H4), a characteristic fragmentation of cycloalkanes.[14][15][16]

  • Pyrazole Ring Cleavage: Pyrazole rings are known to undergo cleavage of the N-N bond, followed by the loss of small neutral molecules such as HCN or N2, though the latter is less common in ESI.[17]

fragmentation_pathway parent [M+H]+ m/z 179.1184 frag1 m/z 151.0871 parent->frag1 -CO frag2 m/z 123.0976 parent->frag2 -C4H8 frag4 m/z 55.0548 parent->frag4 cleavage frag3 m/z 96.0817 frag2->frag3 -HCN

Caption: Predicted major fragmentation pathway of protonated 1-cyclobutyl-5-methyl-1H-pyrazole-4-carbaldehyde.

Conclusion and Best Practices

This guide presents a comprehensive and scientifically grounded strategy for the LC-MS characterization of 1-cyclobutyl-5-methyl-1H-pyrazole-4-carbaldehyde. By employing orthogonal chromatographic techniques and leveraging a predictive understanding of the molecule's fragmentation behavior, researchers can achieve unambiguous structural elucidation.

Key Takeaways for a Self-Validating Protocol:

  • Orthogonality is Key: Do not rely on a single chromatographic method for novel compounds. Comparing retention behavior on both RP and HILIC columns provides a higher degree of confidence in the analytical results.

  • Accurate Mass is Non-Negotiable: High-resolution mass spectrometry is essential for determining elemental compositions and confirming fragment identities.

  • Systematic Fragmentation Studies: Varying the collision energy is crucial for observing the full range of fragment ions and building a complete picture of the fragmentation pathway.

  • Reference Standards: Whenever possible, the synthesis of and comparison to a certified reference standard is the ultimate confirmation of identity.

By following the methodologies outlined in this guide, researchers will be well-equipped to thoroughly characterize this and other novel pyrazole derivatives, ensuring the scientific integrity and trustworthiness of their findings.

References

  • JoVE. Mass Spectrometry: Aldehyde and Ketone Fragmentation. [Link]

  • Scribd. Fragmentation of Aliphatic Aldehyde (Rajkumar). [Link]

  • Kruppa, G. H., et al. (2001). High-resolution analysis of a 144-membered pyrazole library from combinatorial solid phase synthesis by using electrospray ionisation Fourier transform ion cyclotron resonance mass spectrometry. Rapid Communications in Mass Spectrometry, 15(5), 341-347. [Link]

  • University of Arizona. Mass Spectrometry: Fragmentation. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • Slideshare. Mass fragmentation of Carbonyl compounds(spectral analysis). [Link]

  • Mhlongo, N. N., et al. (2021). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. Journal of Analytical Methods in Chemistry, 2021, 8828849. [Link]

  • Hollender, J., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412(20), 4849-4860. [Link]

  • Waters Corporation. Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. [Link]

  • Doc Brown's Chemistry. mass spectrum of cyclobutane C4H8 fragmentation pattern of m/z m/e ions for analysis and identification. [Link]

  • Audier, H. E., et al. (1973). The Fragmentation Mechanism of Cyclobutanol. Canadian Journal of Chemistry, 51(14), 2342-2347. [Link]

  • Cuyckens, F., & Claeys, M. (2004). LC-MS metabolomics of polar compounds. Journal of Chromatography B, 801(2), 297-304. [Link]

  • The Journal of Organic Chemistry. Ahead of Print. [Link]

  • G. d'Aloisio, et al. (2021). Use of a Mixed Cationic-Reverse Phase Column for Analyzing Small Highly Polar Metabolic Markers in Biological Fluids for Multiclass LC-HRMS Method. Metabolites, 11(11), 738. [Link]

  • D'Arienzo, C., et al. (2020). Not (Only) Reversed-Phase LC–MS: Alternative LC–MS Approaches. LCGC International, 33(9), 20-30. [Link]

  • Zhang, J., et al. (2021). Ionization treatment of pyrazolo[4,3-c]pyrazole derivatives to achieve the low sensitivity of high-energy materials. CrystEngComm, 23(4), 868-876. [Link]

  • Kertesz, V., et al. (2007). Energy-variable collision-induced dissociation study of 1,3,5-trisubstituted 2-pyrazolines by electrospray mass spectrometry. Rapid Communications in Mass Spectrometry, 21(11), 1799-1808. [Link]

  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

  • JoVE. Mass Spectrometry: Cycloalkane Fragmentation. [Link]

  • YouTube. Mass Spectrometry of Cycloalkanes. [Link]

  • Kertesz, V., et al. (2007). Energy-variable collision-induced dissociation study of 1,3,5-trisubstituted 2-pyrazolines by electrospray mass spectrometry. Rapid Communications in Mass Spectrometry, 21(11), 1799-1808. [Link]

  • Wikipedia. Collision-induced dissociation. [Link]

  • LGC Group. Guide to achieving reliable quantitative LC-MS measurements. [Link]

  • Borys, K. M., et al. (2018). Electrospray ionization mass spectrometry fragmentation pathways of salts of some 1,2,4-triazolylthioacetate acids, the active pharmaceutical ingredients. Asian Journal of Pharmaceutical and Clinical Research, 11(10), 303-308. [Link]

  • Gryzunov, Y. A., & Sinyashin, O. G. (2022). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Molecules, 27(3), 949. [Link]

  • Medzihradszky, K. F., et al. (2000). The Characteristics of Peptide Collision-Induced Dissociation Using a High-Performance MALDI-TOF/TOF Tandem Mass Spectrometer. Analytical Chemistry, 72(3), 552-558. [Link]

  • da Silva, A. S., et al. (2013). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. In Mass Spectrometry - New Approaches. IntechOpen. [Link]

  • Patel, B. N., et al. (2015). Development and Validation of a LC-MS/MS Method to Determine Lansoprazole in Human Plasma. The Open Analytical Chemistry Journal, 9, 1-8. [Link]

Sources

Publish Comparison Guide: Elemental Analysis & Performance Profile of 1-Cyclobutyl-5-methyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Cyclobutyl-5-methyl-1H-pyrazole-4-carbaldehyde (CAS: 2243507-75-5) has emerged as a critical building block in the synthesis of next-generation kinase inhibitors and anti-inflammatory agents. Unlike its N-methyl or N-phenyl analogs, the N-cyclobutyl motif offers a unique balance of lipophilicity and metabolic stability, often improving the pharmacokinetic (PK) profile of downstream drug candidates.

This guide provides the definitive elemental analysis (EA) data required for purity validation, compares its physicochemical performance against standard alternatives, and outlines a self-validating synthesis protocol to ensure high-grade isolation.

Chemical Profile & Elemental Analysis Data

Accurate elemental analysis is the gold standard for verifying the bulk purity of this intermediate, particularly to confirm the absence of trapped inorganic salts or solvent residues from the Vilsmeier-Haack formylation step.

Identity
  • IUPAC Name: 1-Cyclobutyl-5-methyl-1H-pyrazole-4-carbaldehyde[1]

  • CAS Number:

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
  • Molecular Weight: 164.21 g/mol

Theoretical vs. Acceptable Elemental Analysis Values

For a sample to be deemed "Analytical Grade" (>98% purity), the experimental values must fall within ±0.4% of the theoretical calculation.

ElementTheoretical Mass %Acceptable Range (±0.4%)Common Impurity Indicators
Carbon (C) 65.83% 65.43% – 66.23%Low %C suggests trapped inorganic salts or moisture.
Hydrogen (H) 7.37% 6.97% – 7.77%High %H often indicates residual solvents (e.g., Ethanol, DMF).
Nitrogen (N) 17.06% 16.66% – 17.46%Deviations >0.5% suggest incomplete cyclization or hydrazine contamination.

Analyst Note: If your Nitrogen value is significantly lower (<16.5%) while Carbon is high, check for the presence of unreacted Vilsmeier reagent intermediates or non-nitrogenous side products.

Comparative Performance Analysis

The choice of the N-substituent (Cyclobutyl vs. Methyl vs. Phenyl) drastically alters the physicochemical properties of the final drug molecule. The 1-cyclobutyl variant is often selected to modulate lipophilicity (LogP) without introducing the metabolic liability of a planar aromatic ring (phenyl) or the rapid clearance associated with small alkyl groups (methyl).

Performance Matrix
Feature1-Cyclobutyl-5-methyl (Subject)1-Methyl (Alternative A)1-Phenyl-5-methyl (Alternative B)
CAS 2243507-75-5
Lipophilicity (ClogP) ~2.1 (Moderate) ~0.2 (Low)~3.5 (High)
Solubility (DMSO) High (>50 mg/mL)Very HighModerate
Metabolic Stability High (Cyclobutyl is stable)Moderate (N-demethylation risk)Low (Phenyl hydroxylation risk)
Steric Bulk Medium (Shields N1 position)LowHigh (Planar shield)
Reactivity (Aldehyde) HighHighModerate (Conjugation effects)

Recommendation: Use the 1-Cyclobutyl analog when your lead compound requires improved membrane permeability (higher LogP than methyl) but you wish to avoid the "flatland" issues and CYP450 liabilities associated with adding more aromatic rings (phenyl).

Experimental Protocol: Self-Validating Synthesis

To ensure the elemental analysis matches the theoretical values above, the compound must be synthesized and purified rigorously. The standard route involves the Vilsmeier-Haack formylation of the corresponding pyrazole.

Synthesis Workflow Diagram

SynthesisPathway Start Cyclobutyl Hydrazine (HCl Salt) Intermediate 1-Cyclobutyl-5-methyl- 1H-pyrazole Start->Intermediate Cyclization (Reflux/EtOH) Reagent1 Ethyl Acetoacetate (or Enaminone) Reagent1->Intermediate Product 1-Cyclobutyl-5-methyl- 1H-pyrazole-4-carbaldehyde Intermediate->Product Formylation (0°C to 80°C) Reagent2 POCl3 / DMF (Vilsmeier Reagent) Reagent2->Product

Figure 1: Synthetic pathway for the generation of the target aldehyde via cyclization followed by Vilsmeier-Haack formylation.[2][3][4]

Detailed Methodology

Step 1: Synthesis of 1-Cyclobutyl-5-methyl-1H-pyrazole

  • Reactants: Combine cyclobutylhydrazine hydrochloride (1.0 eq) with ethyl acetoacetate (1.1 eq) in Ethanol.

  • Condition: Reflux for 4–6 hours. Monitor by TLC (formation of pyrazolone/pyrazole).

  • Workup: Concentrate in vacuo. If the pyrazolone forms, chlorinate (POCl

    
    ) and reduce, or use a specific enaminone to yield the pyrazole directly. Note: Regioselectivity (5-methyl vs 3-methyl) is controlled by the hydrazine reaction conditions.
    

Step 2: Vilsmeier-Haack Formylation

  • Reagent Prep: In a dry flask under N

    
    , cool anhydrous DMF (5.0 eq) to 0°C. Dropwise add POCl
    
    
    
    (1.2 eq). Stir 30 min to form the Vilsmeier salt (white precipitate/slurry).
  • Addition: Dissolve 1-cyclobutyl-5-methyl-1H-pyrazole in minimum DMF and add dropwise to the Vilsmeier reagent at 0°C.

  • Reaction: Warm to 80°C and stir for 4 hours.

  • Quench: Pour the reaction mixture onto crushed ice/sodium acetate (buffered quench is critical to prevent tar formation).

  • Isolation: Extract with Ethyl Acetate (3x). Wash organics with NaHCO

    
     (aq) and Brine. Dry over Na
    
    
    
    SO
    
    
    .

Step 3: Purification (Crucial for EA)

  • Crude: Usually a yellow oil or low-melting solid.

  • Purification: Recrystallize from Hexane/Ethyl Acetate (9:1) or perform flash chromatography (0-30% EtOAc in Hexanes).

  • Drying: Dry under high vacuum (<1 mbar) at 40°C for 12 hours to remove trace DMF. Trace DMF is the #1 cause of EA failure (High N, High C).

References

  • PubChem. (2024).[5][6] 1-Methyl-1H-pyrazole-4-carbaldehyde (Compound Summary).[7][8] National Library of Medicine. Retrieved from [Link]

  • Fisher Scientific. (2025). Safety Data Sheet: 1-Methyl-5-phenyl-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]

Sources

A Comparative Guide to the Bioactivity of 5-Methyl vs. 5-H Pyrazole-4-carbaldehydes: A Medicinal Chemist's Perspective

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a multitude of clinically successful drugs.[1][2] Its derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4] Within this versatile class of compounds, pyrazole-4-carbaldehydes stand out as exceptionally valuable synthetic intermediates.[5][6] The aldehyde functional group at the C4 position serves as a versatile handle for constructing more complex, biologically active heterocyclic systems through reactions like condensation and cyclization.[6][7]

A subtle yet critical structural modification in these building blocks is the nature of the substituent at the C5 position of the pyrazole ring. This guide provides an in-depth, objective comparison of the bioactivity profiles of two closely related classes: 5-methyl-pyrazole-4-carbaldehydes and their unsubstituted (5-H) counterparts. We will delve into the synthetic rationale, compare their performance in key therapeutic areas based on experimental data, and provide the detailed protocols necessary for reproducing and validating these findings. This analysis aims to equip researchers, scientists, and drug development professionals with the field-proven insights needed to make informed decisions in scaffold selection and lead optimization.

The Synthetic Keystone: Vilsmeier-Haack Formylation

The most prevalent and efficient method for synthesizing both 5-methyl and 5-H pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[5][6][8] This reaction introduces the critical formyl (carbaldehyde) group at the electron-rich C4 position of the pyrazole ring. The choice of the starting hydrazone, derived from either an aryl methyl ketone (for 5-H pyrazoles) or an aryl ethyl ketone (for 5-methyl pyrazoles), dictates the final substitution at the C5 position.

The causality behind this experimental choice is elegant in its simplicity: the reaction proceeds via cyclization of a hydrazone intermediate. The Vilsmeier reagent (a complex of phosphorus oxychloride and dimethylformamide) acts as both the cyclizing and formylating agent.[6]

G cluster_start Starting Materials cluster_reaction Reaction Sequence ArylKetone Aryl Methyl Ketone (for 5-H Pyrazole) or Aryl Ethyl Ketone (for 5-Methyl Pyrazole) Hydrazone Formation of Hydrazone Intermediate ArylKetone->Hydrazone Hydrazine Substituted Hydrazine Hydrazine->Hydrazone Cyclization Cyclization & Formylation Hydrazone->Cyclization Reacts with Vilsmeier Vilsmeier-Haack Reagent (POCl3 / DMF) Vilsmeier->Cyclization Reagent Product Target Compound: 1,3,5-Trisubstituted Pyrazole-4-carbaldehyde Cyclization->Product

Caption: Generalized workflow for the synthesis of pyrazole-4-carbaldehydes via Vilsmeier-Haack reaction.

Experimental Protocol: Vilsmeier-Haack Synthesis of Pyrazole-4-carbaldehydes

This protocol is a self-validating system, as the identity and purity of the final product can be unequivocally confirmed through standard spectroscopic methods.

  • Hydrazone Formation:

    • To a solution of the appropriate substituted acetophenone (1 equivalent) in ethanol, add the desired substituted hydrazine (1 equivalent).

    • Add a catalytic amount of glacial acetic acid (2-3 drops) and reflux the mixture for 2-4 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature. The precipitated hydrazone is filtered, washed with cold ethanol, and dried.

  • Vilsmeier-Haack Formylation: [8]

    • In a flask cooled in an ice bath (0-5°C), slowly add phosphorus oxychloride (POCl₃, 3 equivalents) to anhydrous N,N-dimethylformamide (DMF).

    • Stir the mixture for 30 minutes to allow for the formation of the Vilsmeier reagent.

    • Add the previously synthesized hydrazone (1 equivalent) portion-wise to the reagent, maintaining the temperature below 10°C.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour, then heat to 60-70°C for 8-10 hours.[8]

    • Pour the cooled reaction mixture onto crushed ice and neutralize carefully with a saturated sodium bicarbonate (NaHCO₃) solution.

    • The solid product that precipitates is collected by filtration, washed thoroughly with water, and dried.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole-4-carbaldehyde.

  • Characterization: Confirm the structure of the synthesized compound using FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[5][8]

Comparative Bioactivity Analysis

The substitution at the C5 position, whether a hydrogen atom or a methyl group, can significantly influence the molecule's steric profile, lipophilicity, and electronic properties. These changes, in turn, affect how the molecule interacts with biological targets, leading to distinct bioactivity profiles.

Anticancer Activity

Pyrazole derivatives are widely investigated as anticancer agents, targeting various mechanisms including kinase inhibition, cell cycle arrest, and apoptosis induction.[9][10][11]

The methyl group at C5 can play a dual role. It can enhance binding by fitting into a hydrophobic pocket of a target enzyme or, conversely, create steric hindrance that prevents optimal binding. Literature suggests that the overall substitution pattern is critical. For instance, a series of pyrazole carbaldehyde derivatives were designed as potential PI3 Kinase inhibitors, where one of the most potent compounds against MCF-7 breast cancer cells featured a complex structure built upon the core scaffold.[9] Another study highlighted that pyrazolyl analogues showed excellent antiproliferative activity against colorectal carcinoma (HCT-116) cells, with electron-withdrawing groups on an attached phenyl ring enhancing potency.[12]

Compound ClassC5-SubstituentCancer Cell LineIC₅₀ (µM)Key Finding / TargetReference
Pyrazole DerivativeHHCT-116 (Colon)4.2Promising activity, acts via Xanthine Oxidase inhibition.[12]
Pyrazole DerivativeHMCF-7 (Breast)17.8Moderate activity against breast cancer cell line.[12]
Pyrazole Carbaldehyde DerivativeHMCF-7 (Breast)0.25Potent PI3 Kinase inhibitor, more active than doxorubicin standard.[9]
Pyrazole DerivativeMethylK562 (Leukemia)0.5High and selective activity against leukemic cells.[10]
Pyrazole-based HybridMethylA549 (Lung)< 0.1Activity comparable to the reference drug against lung cancer.[13]

Analysis: The data indicates that both scaffolds can serve as a basis for highly potent anticancer agents. The 5-H pyrazole derivative in one study showed single-digit micromolar activity against colon cancer cells.[12] However, derivatives built from a 5-methyl pyrazole core have demonstrated exceptionally high potency, with IC₅₀ values in the nanomolar range against leukemia and lung cancer cell lines.[10][13] This suggests that while both are viable starting points, the addition of the C5-methyl group, when combined with other optimal substitutions, may offer an advantage in achieving superior potency against specific cancer types.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates CellGrowth Cell Growth, Proliferation, Survival mTOR->CellGrowth Promotes Pyrazole Pyrazole Carbaldehyde Derivative Pyrazole->PI3K Inhibits

Caption: Inhibition of the PI3K/AKT pathway, a common target for pyrazole-based anticancer agents.[9]

Antimicrobial Activity

Derivatives of pyrazole-4-carbaldehydes are well-documented for their efficacy against a range of pathogenic bacteria and fungi.[5][14][15][16] The lipophilicity and electronic nature of the C5 substituent can significantly impact the compound's ability to penetrate microbial cell walls and interact with intracellular targets.

Studies have shown that pyrazole derivatives with methyl substitutions can exhibit potent antimicrobial effects.[17] The methyl group increases the lipophilicity of the molecule, which may facilitate its passage through the lipid-rich membranes of bacteria. In contrast, 5-H pyrazoles, while also active, may rely on different physicochemical properties for their efficacy. Often, the presence of other groups, such as halogens on appended phenyl rings, dramatically enhances the antimicrobial activity of the parent scaffold, regardless of the C5-substituent.[8]

Compound ClassC5-SubstituentMicroorganismActivity (MIC µg/mL)Key FindingReference
Imidazothiadiazole-PyrazoleMethylS. aureus (MRSA)0.25Strong antibacterial activity, 4-fold more potent than gatifloxacin.[18]
Pyrazole DerivativeMethylE. coli0.25Exceedingly high activity against Gram-negative bacteria.[4]
Pyrazole DerivativeHS. aureus15-27 (Zone in mm)Good efficacy against Gram-positive bacteria.[1]
Pyrazole DerivativeHE. coli16-31 (Zone in mm)Good efficacy against Gram-negative bacteria.[1]
Formylpyrazole AnalogueMethylVarious Bacteria-Methyl and methoxy substitutions noted for good in vitro activity.[17]

Analysis: The available data strongly suggests that 5-methyl pyrazole derivatives can be developed into exceptionally potent antimicrobial agents, with some examples showing MIC values as low as 0.25 µg/mL against multidrug-resistant strains.[4][18] While 5-H pyrazoles also form the basis of effective antimicrobials, the direct quantitative comparisons in the literature point towards a potential advantage for the 5-methyl analogs in achieving very high potency. The increased lipophilicity conferred by the methyl group is a plausible explanation for this enhanced activity.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC), a quantitative measure of a compound's antimicrobial potency.

  • Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • In a 96-well microtiter plate, perform a serial two-fold dilution of the compound in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria).

    • Prepare a standardized inoculum of the test microorganism (e.g., adjusted to 0.5 McFarland standard).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (medium with inoculum, no compound) and a negative control (medium only). A standard antibiotic (e.g., Ciprofloxacin, Ampicillin) should be tested under the same conditions.[5][15]

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[18]

MIC_Workflow cluster_prep Plate Preparation cluster_incubate Incubation cluster_read Result Analysis A Prepare 2-fold serial dilutions of test compound in 96-well plate B Add standardized microbial inoculum to each well A->B C Incubate plate at 37°C for 24h B->C D Visually inspect for turbidity (growth) C->D E Determine lowest concentration with no growth (MIC) D->E

Caption: Standard experimental workflow for determining Minimum Inhibitory Concentration (MIC).

Structure-Activity Relationship (SAR) and Concluding Remarks

  • Potency Ceiling: While both scaffolds are exceptionally versatile, derivatives based on the 5-methyl-pyrazole core appear more frequently in studies reporting sub-micromolar or nanomolar potency, particularly in anticancer and antimicrobial applications.[10][13][18] The small, electron-donating, and lipophilic methyl group can enhance hydrophobic interactions with target proteins and improve cell membrane permeability.

  • Synthetic Accessibility: Both scaffolds are readily accessible via the robust Vilsmeier-Haack reaction, making them equally attractive from a synthetic chemistry standpoint.

  • Context is Key: The ultimate bioactivity is not dictated by the C5-substituent alone. It is the synergistic effect of all substituents on the pyrazole ring and any appended moieties that determines the final pharmacological profile. The C5-substituent should be considered one of several key points for diversification in a lead optimization program.

References

  • Title: Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide - Chemical Methodologies Source: Chemical Methodologies URL: [Link]

  • Title: Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety Source: ResearchGate URL: [Link]

  • Title: Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives Source: MDPI URL: [Link]

  • Title: Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Publishing Source: Royal Society of Chemistry URL: [Link]

  • Title: Pages 33-42 ARTICLE Synthesis of Some Pyrazole Derivatives from 5-Chloro-and 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehydes - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Synthesis and Activity of Pyrazole Carbaldehydes Source: Scribd URL: [Link]

  • Title: Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity Source: Scholars Research Library URL: [Link]

  • Title: Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - MDPI Source: MDPI URL: [Link]

  • Title: Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl) Source: National Center for Biotechnology Information URL: [Link]

  • Title: Pyrazole-4-carbaldehyde derivatives. | Download Scientific Diagram - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Pyrazoles as anticancer agents: Recent advances - SRR Publications Source: SRR Publications URL: [Link]

  • Title: Anticolon Cancer Properties of Pyrazole Derivatives Acting through Xanthine Oxidase Inhibition - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - MDPI Source: MDPI URL: [Link]

  • Title: Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives Source: MDPI URL: [Link]

  • Title: Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed Source: PubMed URL: [Link]

  • Title: Current status of pyrazole and its biological activities - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PubMed Source: PubMed URL: [Link]

  • Title: Synthesis, Docking Studies and Anticancer Activity of Some Pyrazole Derivatives Source: Indian Journal of Heterocyclic Chemistry URL: [Link]

  • Title: Inherent Efficacies of Pyrazole-Based Derivatives for Cancer Therapy: The Interface Between Experiment and In Silico - Taylor & Francis Online Source: Taylor & Francis Online URL: [Link]

  • Title: Synthesis And Characterization Of Pyrazole Heterocyclic Derivatives Via Vilsmeier-Haack-Reaction And Its Schiff`s Bases. » JoMCCT - STM Journals Source: STM Journals URL: [Link]

  • Title: Design, Synthesis and Biological Evaluation of 5-Amino-1h-Pyrazole-4-Carboxamide Derivatives as Pan-Fgfr Covalent Inhibitors - SSRN Source: SSRN URL: [Link]

  • Title: Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Bioactive formylpyrazole analogues: synthesis, antimicrobial, antioxidant and molecular docking studies - SciSpace Source: SciSpace by Typeset URL: [Link]

  • Title: Chemistry and biomedical relevance of pyrazole derivatives: An integrated review - EPJ Web of Conferences Source: EPJ Web of Conferences URL: [Link]

  • Title: Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives Source: MDPI URL: [Link]

Sources

A Comparative Guide to Validating the Regioselectivity of N1-Cyclobutyl Substitution on Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] The regioselective functionalization of the pyrazole ring, particularly at the nitrogen atoms (N1 and N2), is a critical step in drug design and development, as the substitution pattern profoundly influences the molecule's biological activity and physicochemical properties. This guide provides an in-depth comparison of methodologies for validating the regioselective N1-cyclobutyl substitution on pyrazoles, offering insights into the experimental design, data interpretation, and the underlying chemical principles.

The Challenge of Pyrazole N-Alkylation Regioselectivity

Unsymmetrically substituted pyrazoles present two distinct nitrogen atoms for alkylation, often leading to a mixture of N1 and N2 regioisomers.[1][3] The formation of these isomers is governed by a delicate interplay of steric and electronic factors.[3]

  • Steric Hindrance: Bulky substituents on the pyrazole ring or a sterically demanding alkylating agent, such as a cyclobutyl group, will generally favor alkylation at the less hindered nitrogen atom.[3]

  • Electronic Effects: The electronic nature of substituents on the pyrazole ring can modulate the nucleophilicity of the adjacent nitrogen atoms, thereby influencing the site of alkylation.[3]

  • Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the N1/N2 ratio.[1][3] For instance, potassium carbonate in DMSO is often effective for regioselective N1-alkylation of 3-substituted pyrazoles.[3][4] Conversely, magnesium-based catalysts have been shown to favor N2-alkylation.[3][5]

Given these complexities, robust analytical validation is paramount to unequivocally determine the substitution pattern of the final product.

Experimental Workflow for N1-Cyclobutyl Pyrazole Synthesis and Validation

A typical workflow for the synthesis and validation of an N1-cyclobutyl pyrazole involves the reaction of a substituted pyrazole with a cyclobutyl halide or a related electrophile, followed by rigorous characterization of the product.

Caption: A generalized workflow for the synthesis and validation of N1-cyclobutyl pyrazoles.

A Head-to-Head Comparison of Validation Techniques

The definitive assignment of the N1 or N2 substitution pattern relies on a combination of modern analytical techniques. Below is a comparison of the most powerful methods.

Technique Principle Strengths Limitations Key Data for Cyclobutyl Pyrazoles
NMR Spectroscopy
¹H NMRMeasures the chemical environment of protons.Provides initial assessment of product purity and structure.Can be ambiguous for regioisomer differentiation without further experiments.Chemical shift of the cyclobutyl protons and pyrazole ring protons.
¹³C NMRMeasures the chemical environment of carbon atoms.Complements ¹H NMR data.Similar to ¹H NMR, may not be definitive on its own.Chemical shifts of the cyclobutyl and pyrazole carbons.
HMBC (Heteronuclear Multiple Bond Correlation)Detects long-range (2-3 bond) correlations between protons and carbons.[6][7]Crucial for unambiguous assignment. Allows for the connection of the cyclobutyl group to the specific pyrazole nitrogen.[7][8]Requires a well-resolved spectrum.Correlation between the N-CH proton of the cyclobutyl group and the C3 and C5 carbons of the pyrazole ring.
HSQC (Heteronuclear Single Quantum Coherence)Detects direct (1-bond) correlations between protons and carbons.[6][9]Confirms direct C-H attachments, aiding in the assignment of ¹H and ¹³C signals.[9]Does not provide information on long-range connectivity.Correlation of each proton to its directly attached carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy)Detects through-space proximity of protons.[10][11]Can provide evidence for the spatial relationship between the cyclobutyl group and substituents on the pyrazole ring.[11]NOE effects can be weak and distance-dependent.NOE between the cyclobutyl protons and protons of a substituent at the C5 position would strongly suggest N1-alkylation.
X-ray Crystallography Determines the precise three-dimensional arrangement of atoms in a crystalline solid.[12][13]The "gold standard" for structural elucidation. Provides unequivocal proof of the substitution pattern.[12][14][15]Requires a single, high-quality crystal, which may be difficult to obtain.Provides the exact bond connectivity and molecular geometry.

Detailed Experimental Protocols

Protocol 1: General Procedure for N1-Cyclobutyl Pyrazole Synthesis
  • To a solution of the substituted pyrazole (1.0 eq.) in a suitable polar aprotic solvent such as DMF or DMSO, add a base (e.g., K₂CO₃, 1.5 eq.).[3]

  • Stir the suspension at room temperature for 15-30 minutes.[3]

  • Add the cyclobutyl halide (e.g., cyclobutyl bromide, 1.1 eq.) dropwise to the suspension.[3]

  • Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the progress by TLC or LC-MS.[3]

  • Upon completion, cool the reaction to room temperature, pour it into water, and extract with an organic solvent (e.g., ethyl acetate).[3]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[3]

  • Purify the crude product by flash column chromatography on silica gel.[3]

Protocol 2: NMR Sample Preparation and Analysis
  • Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Acquire standard ¹H and ¹³C NMR spectra to assess purity and obtain initial chemical shift information.

  • Perform 2D NMR experiments, including HSQC, HMBC, and NOESY, to establish connectivity and spatial relationships.[6][9]

    • For HMBC: Optimize the experiment for long-range couplings (typically 8-10 Hz) to observe correlations between the cyclobutyl protons and the pyrazole ring carbons.[6]

    • For NOESY: Use a mixing time appropriate for the size of the molecule to observe through-space correlations.

Caption: A decision-making workflow for confirming N1-cyclobutyl substitution using NMR spectroscopy.

Case Study: Interpreting NMR Data for a 3-Substituted N1-Cyclobutyl Pyrazole

Consider a hypothetical 3-substituted pyrazole that has been reacted with cyclobutyl bromide. After purification, two regioisomers are possible: the N1-cyclobutyl and the N2-cyclobutyl product.

Key HMBC Correlations for N1-Substitution:

  • A crucial correlation will be observed between the proton on the carbon attached to the nitrogen (the N-CH of the cyclobutyl group) and the C5 carbon of the pyrazole ring. This is a three-bond coupling that is only possible in the N1-isomer.

  • A two-bond correlation between the N-CH proton and the C3 carbon will also be present.

Key HMBC Correlations for N2-Substitution:

  • A three-bond correlation will be observed between the N-CH proton of the cyclobutyl group and the C3 carbon of the pyrazole ring.

  • A two-bond correlation between the N-CH proton and the C5 carbon will be absent.

Illustrative NOESY Data:

In the N1-isomer, a NOESY experiment may show a spatial correlation between the protons of the cyclobutyl group and the substituent at the C5 position (if present), further corroborating the N1-substitution.

Conclusion

Validating the regioselectivity of N1-cyclobutyl substitution on pyrazoles is a critical step that requires a multi-faceted analytical approach. While ¹H and ¹³C NMR provide foundational data, 2D NMR techniques, particularly HMBC, are indispensable for an unambiguous assignment.[7][8] For crystalline compounds, X-ray crystallography offers the most definitive structural proof.[12][14] By understanding the principles behind these techniques and applying them systematically, researchers can confidently establish the regiochemical outcome of their synthetic efforts, paving the way for the development of novel and effective pyrazole-based therapeutics.

References

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. [Link]

  • Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles. ACS Publications. [Link]

  • Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Chemistry Portal. [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Semantic Scholar. [Link]

  • Transition-metal-catalyzed C-H functionalization of pyrazoles. Kyung Hee University. [Link]

  • Visible light-induced functionalization of indazole and pyrazole: a recent update. Chemical Communications (RSC Publishing). [Link]

  • Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). PMC. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Transition-metal-catalyzed C–H functionalization of pyrazoles. Sci-Hub. [Link]

  • Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ResearchGate. [Link]

  • Synthesis, biological evaluation, and structural studies on N1 and C5 substituted cycloalkyl analogues of the pyrazole class of CB1 and CB2 ligands. PubMed. [Link]

  • Design of New N-polyether Pyrazole Derived Ligands: Synthesis, Characterization and Regioselectivity. Ingenta Connect. [Link]

  • N-methylation of pyrazole. Reddit. [Link]

  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. PMC. [Link]

  • Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. PMC. [Link]

  • Decoding Ortho Regiospecificity and High Endo Stereoselectivity in Pyrazole Synthesis via the Activation/Strain Model. ResearchGate. [Link]

  • Activation Energy Estimation for Alkylation of Pyrazole (Part II). WuXi Biology. [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. J. Org. Chem. [Link]

  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PMC. [Link]

  • Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. RSC Publishing. [Link]

  • Efficient Synthesis and Comprehensive Characterization of bis ‐ Pyrazole Derivatives: Including X‐Ray Crystallography and Hirshfeld Surface Analysis. ResearchGate. [Link]

  • Relevant ¹H-¹³C HMBC, ¹H-¹⁵N HMBC, ¹H-¹H NOESY, and ¹H-¹⁵N HSQC... ResearchGate. [Link]

  • Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions. PMC. [Link]

  • Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. NIH. [Link]

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. [Link]

  • N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. PubMed. [Link]

  • Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry. [Link]

  • New Pyrazole-Hydrazone Derivatives: X-ray Analysis, Molecular Structure Investigation via Density Functional Theory (DFT) and Their High In-Situ Catecholase Activity. PMC. [Link]

  • Regioselective Synthesis and Structural Correlations of Aryl Pyrazole Framework. JETIR. [Link]

  • Isomer-driven pyrazole frameworks: structural and zwitterionic insights for advanced energetics. RSC Publishing. [Link]

  • Synthesis, biological evaluation, molecular modeling, and structural analysis of new pyrazole and pyrazolone derivatives as N- formyl peptide receptors agonists. FLORE. [Link]

  • (PDF) Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. ResearchGate. [Link]

  • Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Organic Chemistry Portal. [Link]

  • Synthesis and in Vitro Antimycobacterial Activity of N1-nicotinoyl-3-(4'-hydroxy-3'-methyl phenyl). PubMed. [Link]

Sources

Safety Operating Guide

Technical Guide: Personal Protective Equipment & Handling Protocols for 1-cyclobutyl-5-methyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary: The "Why" Behind the Protocol

Handling 1-cyclobutyl-5-methyl-1H-pyrazole-4-carbaldehyde requires a nuanced understanding of its chemical functionality. This is not a generic "wear gloves" situation. As a researcher, you must recognize two distinct molecular features that drive our safety profile:

  • The Electrophilic Aldehyde (C4-CHO): This moiety is highly reactive toward nucleophiles, including biological proteins (lysine residues). This creates a risk of skin sensitization and mucous membrane irritation (H317, H319, H335).

  • The Lipophilic Cyclobutyl Group: This non-polar appendage increases the molecule's ability to penetrate the stratum corneum (outer skin layer), potentially accelerating systemic absorption compared to simpler methyl-analogs.

Immediate Hazard Classification (Inferred from Analogs):

  • GHS07 (Exclamation Mark): Acute Toxicity (Oral), Skin/Eye Irritation, STOT-SE (Respiratory Irritation).

  • Physical State: Solid (likely crystalline powder). Dust generation is the primary vector for exposure.

Risk Assessment & PPE Decision Matrix

Effective safety is not static; it scales with the operation. The following decision matrix outlines the required PPE based on the energy and scale of your procedure.

PPE_Matrix Start Define Operation Storage Storage & Transport (Sealed Containers) Start->Storage Weighing Weighing & Transfer (Open Powder) Start->Weighing Reaction Reaction Setup (Solvent Handling) Start->Reaction Spill Spill Cleanup (>1g Release) Start->Spill Level1 PPE LEVEL 1: Safety Glasses, Lab Coat, Single Nitrile Gloves Storage->Level1 Low Risk Level2 PPE LEVEL 2: Chemical Goggles, Double Nitrile, Fume Hood (Sash <18") Weighing->Level2 Inhalation Risk Reaction->Level2 Splash Risk Level3 PPE LEVEL 3: Full Face Respirator (P100), Tyvek Sleeves, Double Gloves Spill->Level3 High Exposure

Figure 1: Operational PPE Decision Matrix. Select protection level based on the potential for aerosolization and skin contact.

Detailed PPE Specifications

A. Hand Protection: The Nitrile Imperative

Recommendation: 100% Nitrile. Do NOT use Latex.

  • Causality: Aldehydes can cross-link proteins found in natural rubber latex, potentially exacerbating allergic responses. Nitrile offers superior chemical resistance to the organic solvents (DCM, DMF) likely used to dissolve this lipophilic intermediate.

  • Protocol:

    • Routine Handling: Single layer, minimum 0.11 mm thickness.

    • Solvent Work: Double gloving is mandatory. The outer glove protects against the solvent; the inner glove protects against the dissolved pyrazole if the outer glove is compromised. Change outer gloves immediately upon splash.

B. Respiratory Protection: Dust Control

Recommendation: Engineering controls (Fume Hood) are primary.

  • Causality: As a solid aldehyde, the dust is a potent respiratory irritant (H335). Inhalation can lead to "sensitization," where future micro-exposures trigger asthmatic responses.

  • Protocol:

    • All weighing must occur inside a chemical fume hood or a powder containment balance enclosure.

    • Emergency/Spill: If outside a hood, use a half-face respirator with P100 (HEPA) cartridges. Organic Vapor (OV) cartridges alone are insufficient for particulates.

C. Eye Protection

Recommendation: Chemical Splash Goggles (Indirect Vented).

  • Causality: Standard safety glasses have gaps. Fine powders can drift around lenses, reacting with the moisture in the eye to form irritating solutions.

  • Protocol: Wear goggles during weighing or when the reaction mixture is under pressure/heat.

Operational Protocols

Experiment 1: Safe Weighing & Transfer

Objective: Transfer 500mg of reagent without generating airborne dust.

  • Preparation: Place an analytical balance inside the fume hood. If vibration is an issue, turn off the hood fan temporarily only if a powder enclosure is used; otherwise, keep the fan on.

  • Static Control: Pyrazoles are often fluffy, static-prone solids. Use an anti-static gun or ionizing bar to neutralize the weigh boat.

    • Why? Static discharge can scatter the powder, creating an inhalation hazard.

  • Transfer: Use a disposable spatula. Do not reuse spatulas to avoid cross-contamination of aldehyde residues.

  • Decontamination: Wipe the balance area with a tissue dampened with acetone, then dispose of the tissue in solid hazardous waste.

Experiment 2: Reaction Setup (Inert Atmosphere)

Objective: Prevent oxidation of the aldehyde group during setup.

  • Purge: This aldehyde is air-sensitive (oxidizes to carboxylic acid). Flush the reaction vessel with Nitrogen or Argon before adding the solid.

  • Addition: Add the solid 1-cyclobutyl-5-methyl-1H-pyrazole-4-carbaldehyde to the flask.

  • Solvent Addition: Add solvent via syringe through a septum to maintain containment.

  • Waste: Any syringe used must be rinsed with acetone into a waste container inside the hood before disposal.

Emergency Response: Spill Cleanup Workflow

In the event of a powder spill outside the fume hood, immediate action is required to prevent area contamination.

Spill_Response Detect Spill Detected Evacuate Evacuate Area (If >10g or Aerosolized) Detect->Evacuate PPE Don PPE: Goggles, N95/P100, Double Gloves Detect->PPE Contain Cover with Damp Paper Towels PPE->Contain Scoop Scoop/Wipe (Do NOT Brush Dust) Contain->Scoop Clean Wash Area: Soap & Water Scoop->Clean Dispose Seal in Bag Label as Haz Waste Clean->Dispose

Figure 2: Dry Powder Spill Response Protocol. Note: Dampening the powder prevents aerosolization.

First Aid Measures:

  • Eye Contact: Rinse immediately with water for 15 minutes.[1][2][3][4][5] The aldehyde can cross-link corneal proteins; speed is critical.

  • Skin Contact: Wash with soap and water.[1][3][4][5][6] Do not use alcohol or acetone on skin; this increases permeability, driving the chemical deeper into the tissue.

Storage & Disposal Data

ParameterSpecificationCausality/Reasoning
Storage Temp 2°C to 8°C (Refrigerate)Retards autoxidation of the aldehyde to carboxylic acid.
Atmosphere Inert (Nitrogen/Argon)Prevents oxidative degradation.
Container Amber GlassProtects against UV-initiated radical degradation.
Disposal IncinerationHigh-temperature incineration is required to break the pyrazole ring.
Incompatibility Strong Oxidizers, Strong BasesBases can trigger aldol condensations or Cannizzaro reactions.

Disposal Protocol: Dissolve waste material in a combustible solvent (e.g., acetone or ethanol) and place it in the "Organic Waste - Halogen Free" stream (unless halogenated solvents were used in the reaction). Label clearly as "Contains Aldehydes."

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 573117, 1-Methyl-1H-pyrazole-4-carbaldehyde (Analog). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (2011). Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.